NMS-0963
Description
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Properties
Molecular Formula |
C23H29N7O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-3-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-1-methylpyrazole-5-carboxamide |
InChI |
InChI=1S/C23H29N7O3/c1-15(14-30-8-5-9-30)25-22(31)21-13-20(28-29(21)2)19-6-7-24-23(27-19)26-16-10-17(32-3)12-18(11-16)33-4/h6-7,10-13,15H,5,8-9,14H2,1-4H3,(H,25,31)(H,24,26,27)/t15-/m0/s1 |
InChI Key |
YLCFOHVAOBLAIK-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC |
Canonical SMILES |
CC(CN1CCC1)NC(=O)C2=CC(=NN2C)C3=NC(=NC=C3)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
NMS-0963: A Potent and Selective Syk Inhibitor for B-Cell Malignancies
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NMS-0963 is a novel, potent, and selective orally available small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many B-cell malignancies.[1][2] Preclinical studies have demonstrated that this compound effectively inhibits the BCR signaling pathway, leading to anti-proliferative effects in models of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with CD79/Myd88 mutations.[1] With a favorable pharmacokinetic and safety profile observed in preclinical models, this compound is a promising therapeutic candidate for the treatment of B-cell malignancies.[1] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.
Introduction to B-Cell Receptor (BCR) Signaling and the Role of Syk
The B-cell receptor is essential for the development, survival, and proliferation of both normal and malignant B-cells.[2] Upon antigen binding, or in some malignancies through chronic active signaling, the BCR initiates a signaling cascade that is crucial for the survival of the cancer cells.[3][4][5] Spleen Tyrosine Kinase (Syk) is a central mediator in this pathway. Following BCR activation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated.[6] Activated Syk then phosphorylates downstream signaling molecules, including B-cell linker protein (BLNK) and Bruton's tyrosine kinase (BTK), leading to the activation of multiple pro-survival pathways such as the phosphoinositide 3-kinase (PI3K)/AKT pathway and the nuclear factor-κB (NF-κB) pathway.[6] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making its components, including Syk, attractive therapeutic targets.[1][2]
This compound: Mechanism of Action
This compound exerts its therapeutic effect through the potent and selective inhibition of Syk. By binding to the ATP-binding site of Syk, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates and interrupting the BCR signaling cascade. This inhibition leads to a shutdown of the pro-survival signals that are essential for the growth and viability of malignant B-cells.
Molecular Target: Spleen Tyrosine Kinase (Syk)
This compound is designed to be a highly selective inhibitor of Syk, which minimizes off-target effects and potential toxicities. The selectivity of this compound has been confirmed through in vitro kinase profiling against a broad panel of kinases.[1]
Downstream Signaling Effects
Inhibition of Syk by this compound leads to the abrogation of downstream signaling events. This includes the reduced phosphorylation of key signaling molecules such as PLCγ2, and AKT, ultimately leading to cell-cycle arrest.[7] The disruption of these pathways deprives the malignant B-cells of the necessary signals for proliferation and survival, leading to an anti-tumor effect.
Preclinical Data
The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for B-cell malignancies.
In Vitro Potency and Efficacy
This compound has demonstrated potent inhibition of Syk in biochemical assays.[1] In cell-based assays using engineered BaF3 cells expressing constitutively activated Syk, this compound showed a potent anti-proliferative effect, with IC50 values in the low nanomolar range.[1] Furthermore, effective inhibition of the BCR-mediated signaling pathway was observed in DLBCL-derived cell lines.[1]
Table 1: In Vitro Activity of this compound (Illustrative)
| Assay Type | System | Endpoint | This compound Activity |
|---|---|---|---|
| Biochemical Assay | Purified Syk Enzyme | IC50 | Low Nanomolar Range[1] |
| Cell-Based Assay | BaF3-Syk Cells | Proliferation (IC50) | Low Nanomolar Range[1] |
| Cell-Based Assay | DLBCL Cell Lines | BCR Signaling Inhibition | Effective Inhibition[1] |
(Note: Specific quantitative data from the this compound preclinical studies is not publicly available in detail. The information presented is based on the published abstract from the AACR Annual Meeting 2023.)
In Vivo Efficacy in B-Cell Malignancy Models
This compound has demonstrated significant in vivo efficacy in tumor models of DLBCL, particularly in models with CD79/Myd88 mutations.[1] Oral administration of this compound resulted in striking tumor growth inhibition.[1] These studies were supported by a favorable ADME (absorption, distribution, metabolism, and excretion) profile and good in vivo pharmacokinetic profiles in mouse, rat, and dog.[1]
Table 2: In Vivo Efficacy of this compound in DLBCL Xenograft Model (Illustrative)
| Animal Model | Tumor Type | Treatment | Endpoint | Result |
|---|---|---|---|---|
| Mouse Xenograft | CD79/Myd88 mutated DLBCL | This compound (oral) | Tumor Growth Inhibition | Striking Efficacy[1] |
(Note: Specific quantitative data from the this compound preclinical studies is not publicly available in detail. The information presented is based on the published abstract from the AACR Annual Meeting 2023.)
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Syk Kinase Inhibition Assay (Luminescent)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of Syk.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A luciferase-based system is used to detect the generated ADP.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM DTT)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Add 1 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted Syk enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (Resazurin Reduction)
This assay assesses the effect of this compound on the viability of B-cell lymphoma cell lines.
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.
Materials:
-
DLBCL cell lines (e.g., with CD79/Myd88 mutations)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted in culture medium)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, Promega)
-
96-well clear-bottom black plates
Procedure:
-
Seed DLBCL cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of culture medium containing serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C.[9]
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of BCR Signaling Pathway
This method is used to determine the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.
Materials:
-
DLBCL cell lines
-
Complete culture medium
-
This compound
-
BCR stimulating agent (e.g., anti-IgM F(ab')2 fragments)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture DLBCL cells and treat with this compound or vehicle for a specified time (e.g., 2 hours).
-
Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 15 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vivo DLBCL Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics human disease.
Principle: Human DLBCL cells, particularly those with relevant mutations like CD79B and MYD88, are implanted into immunocompromised mice. The effect of this compound treatment on tumor growth is then monitored.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
DLBCL cell line with CD79/Myd88 mutations
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of DLBCL cells (e.g., 5 x 10^6 cells) in PBS (or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once or twice daily, for a specified period.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
Visualizations
Signaling Pathway Diagram
Caption: Simplified BCR signaling pathway and the inhibitory action of this compound on Syk.
Experimental Workflow Diagrams
Caption: General workflow for an in vitro Syk kinase inhibition assay.
Caption: General workflow for an in vivo DLBCL xenograft study.
Conclusion
This compound is a promising, potent, and selective Syk inhibitor with a clear mechanism of action in B-cell malignancies. By targeting a key node in the BCR signaling pathway, this compound effectively disrupts the pro-survival signaling that these cancer cells depend on. The preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for its continued clinical development as a potential new therapy for patients with DLBCL and other B-cell cancers. Further studies will be crucial to fully elucidate its clinical potential and to identify the patient populations most likely to benefit from this targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Mutations of MYD88 and CD79B in Diffuse Large B-Cell Lymphoma and Implications for Clinical Practice [mdpi.com]
- 4. MYD88L265P and CD79B double mutations type (MCD type) of diffuse large B-cell lymphoma: mechanism, clinical characteristics, and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic Mutations of MYD88 and CD79B in Diffuse Large B-Cell Lymphoma and Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 10. Western blot protocol | Abcam [abcam.com]
The Role of Spleen Tyrosine Kinase (SYK) in Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma, characterized by significant heterogeneity in its molecular pathogenesis and clinical outcomes. A key signaling pathway implicated in the survival of a subset of DLBCLs, particularly the Activated B-Cell-like (ABC) subtype, is the B-cell receptor (BCR) signaling cascade. Spleen Tyrosine Kinase (SYK) is a critical non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in transducing signals downstream of the BCR. Its activation is essential for the proliferation and survival of malignant B-cells, making it a rational and compelling therapeutic target. This guide provides an in-depth overview of the function of SYK in DLBCL, detailing its signaling pathways, its role in different DLBCL subtypes, and its emergence as a therapeutic target. It includes a summary of quantitative data on SYK inhibitors, detailed experimental protocols for studying SYK, and visualizations of key pathways and workflows.
The Central Role of SYK in B-Cell Receptor (BCR) Signaling
SYK is a crucial mediator of the BCR signaling pathway.[1][2][3][4][5] In normal B-cells, antigen binding to the BCR triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Igα (CD79A) and Igβ (CD79B) subunits by Src-family kinases.[6][7] Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the BCR complex and subsequent activation through autophosphorylation.[6][7]
Activated SYK initiates a cascade of downstream signaling events that are critical for B-cell survival, proliferation, and differentiation.[1][5] These include the activation of key pathways such as the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway and the Nuclear Factor-κB (NF-κB) pathway.[1][8][9]
SYK-Mediated Downstream Signaling Pathways
PI3K/AKT/mTOR Pathway: SYK activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT and the downstream mTOR signaling cascade.[1][8][10] This pathway is fundamental for promoting cell survival, proliferation, and metabolic activity in DLBCL cells.[10][11]
NF-κB Pathway: In certain DLBCL subtypes, particularly ABC-DLBCL, SYK is a key activator of the canonical NF-κB pathway.[9][12][13] This occurs through a signaling axis involving Bruton's Tyrosine Kinase (BTK), Phospholipase Cγ2 (PLCγ2), and the CARD11-BCL10-MALT1 (CBM) complex, ultimately leading to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB.[9][12] Constitutive activation of NF-κB is a hallmark of ABC-DLBCL and is crucial for the survival of these lymphoma cells.[13]
Other Downstream Effectors: Activated SYK also phosphorylates a range of other substrates, including the B-cell linker protein (BLNK), which is essential for the propagation of BCR signaling.[2][3]
Role of SYK in DLBCL Subtypes
DLBCL is broadly classified into two main molecular subtypes: Germinal Center B-cell-like (GCB) and Activated B-cell-like (ABC), with a third, less common subtype known as Primary Mediastinal B-cell Lymphoma (PMBCL).[14] The reliance on SYK signaling differs between these subtypes.
ABC-DLBCL: This subtype is characterized by chronic active BCR signaling and constitutive activation of the NF-κB pathway for survival.[9][13][15] Mutations in CD79B and CARD11 are frequently observed in ABC-DLBCL, leading to aberrant BCR signaling and NF-κB activation.[9] Consequently, ABC-DLBCL is highly dependent on SYK for its survival and is particularly sensitive to SYK inhibition.[16][17]
GCB-DLBCL: While not as universally dependent on chronic active BCR signaling as the ABC subtype, a subset of GCB-DLBCLs also exhibit reliance on SYK-mediated pathways.[16] In GCB-DLBCL, SYK signaling primarily activates the PI3K/AKT pathway.[16] Therefore, SYK inhibitors have shown activity in both ABC and GCB-DLBCL cell lines.[18]
SYK as a Therapeutic Target in DLBCL
The critical role of SYK in promoting the survival of DLBCL cells makes it an attractive therapeutic target.[2][4][19] Several small molecule inhibitors of SYK have been developed and evaluated in preclinical and clinical settings.
Mechanisms of Action of SYK Inhibitors
SYK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of SYK, preventing its phosphorylation and activation.[2][3] By blocking SYK activity, these inhibitors disrupt downstream signaling cascades, including the PI3K/AKT and NF-κB pathways.[1][20][21] This leads to the inhibition of proliferation, cell cycle arrest, and induction of apoptosis in susceptible DLBCL cells.[2][20][21]
Preclinical and Clinical Activity of SYK Inhibitors
A number of SYK inhibitors have demonstrated anti-tumor activity in preclinical models of DLBCL and have been investigated in clinical trials.
| SYK Inhibitor | Mechanism | Preclinical Activity (DLBCL) | Clinical Trial Highlights (DLBCL) | Reference(s) |
| Fostamatinib (B613848) (R788) | Oral prodrug of R406, an ATP-competitive SYK inhibitor. | Induces apoptosis in BCR-dependent DLBCL cell lines.[2][3] | Phase 2 study in relapsed/refractory DLBCL showed an overall response rate (ORR) of 22% and a median progression-free survival (PFS) of 2.7 months.[17][22][23] | [2][3][17][22][23] |
| Entospletinib (GS-9973) | Selective SYK inhibitor. | Synergistic anti-tumor effect with vincristine (B1662923) in DLBCL cell lines and xenograft models.[24] | A Phase 2 study in combination with idelalisib (B1684644) showed an ORR of 17% in DLBCL.[22] | [22][24] |
| Cerdulatinib (PRT062070) | Dual inhibitor of SYK and JAK1/3. | Induces apoptosis and cell-cycle arrest in both ABC and GCB-DLBCL cell lines.[24] | Currently in clinical development. | [22][24] |
| Mivavotinib | Potent and selective SYK inhibitor. | Strongest activity against DLBCL cell lines with MYD88 and/or CD79b mutations.[16] | In a Phase 2 study of relapsed/refractory non-GCB DLBCL, the ORR was 53%.[16] | [16] |
| TAK-659 | Investigational SYK inhibitor. | Inhibits cellular proliferation in both ABC and GCB-DLBCL models. IC50 of 3.2nM for SYK.[25][26] | Phase 1 study ongoing. | [25][26] |
Experimental Protocols for Studying SYK in DLBCL
Assessment of SYK Expression and Activation
Immunohistochemistry (IHC) for Phospho-SYK (p-SYK):
-
Objective: To detect activated SYK in DLBCL tissue samples.
-
Methodology:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) DLBCL tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary antibody specific for phosphorylated SYK (e.g., Tyr525/526).
-
Apply a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Activated SYK will appear as brown staining, primarily in the cytoplasm and membrane of tumor cells.[20]
-
Western Blotting for SYK and p-SYK:
-
Objective: To quantify the levels of total and phosphorylated SYK in DLBCL cell lysates.
-
Methodology:
-
Lyse DLBCL cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against total SYK and p-SYK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Functional Assays for SYK Activity
Cell Viability/Proliferation Assay:
-
Objective: To assess the effect of SYK inhibitors on the viability and proliferation of DLBCL cells.
-
Methodology (using a reagent like CellTiter-Glo®):
-
Seed DLBCL cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of the SYK inhibitor or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
Phospho-flow Cytometry:
-
Objective: To measure the phosphorylation status of SYK and its downstream targets at a single-cell level.
-
Methodology:
-
Treat DLBCL cells with a SYK inhibitor or vehicle control for a specified time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with methanol.
-
Stain with fluorescently labeled antibodies specific for phosphorylated proteins (e.g., p-SYK, p-BLNK, p-AKT).
-
Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of protein phosphorylation.[3]
-
Resistance Mechanisms to SYK Inhibitors
Despite the promise of SYK inhibition, the development of resistance is a potential challenge. Potential mechanisms of resistance include:
-
Mutations in SYK: While not extensively reported, mutations in the SYK gene could potentially alter the drug-binding site and reduce inhibitor efficacy.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways that are independent of SYK signaling can confer resistance. For example, activation of parallel pathways that also lead to NF-κB or PI3K/AKT activation could bypass the need for SYK.
-
Lack of Surface Immunoglobulin: Some DLBCL cell lines that lack surface immunoglobulin expression are resistant to SYK inhibitors, as they do not rely on BCR signaling for survival.[20]
Future Directions and Conclusion
SYK remains a highly validated and promising therapeutic target in DLBCL, particularly for the ABC subtype. The development of more selective and potent SYK inhibitors, as well as rational combination strategies, holds the potential to improve outcomes for patients with this aggressive lymphoma. Future research should focus on:
-
Identifying predictive biomarkers to select patients who are most likely to respond to SYK inhibition.
-
Investigating the mechanisms of resistance to SYK inhibitors to develop strategies to overcome them.
-
Evaluating the efficacy of SYK inhibitors in combination with other targeted agents (e.g., BTK inhibitors, PI3K inhibitors) or standard chemotherapy.
References
- 1. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. SYK inhibition modulates distinct PI3K/AKT- dependent survival pathways and cholesterol biosynthesis in diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/Akt/mTOR signaling pathway in diffuse large B-cell lymphoma: current knowledge and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the PI3K/AKT/mTOR pathway in diffuse large B cell lymphoma: clinical significance and inhibitory effect of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB signaling and its relevance to the treatment of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constitutive Nuclear Factor κB Activity Is Required for Survival of Activated B Cell–like Diffuse Large B Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Subtypes of Diffuse Large B-cell Lymphoma are Associated with Distinct Pathogenic Mechanisms and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response to Bruton's Tyrosine Kinase Inhibitors in Aggressive Lymphomas Linked to Chronic Selective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. ashpublications.org [ashpublications.org]
- 21. SYK inhibition and response prediction in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ASCO – American Society of Clinical Oncology [asco.org]
- 26. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
NMS-0963 Target Validation in Lymphoma Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of NMS-0963, a novel and potent Spleen Tyrosine Kinase (Syk) inhibitor, in lymphoma cell lines. The document details the preclinical data supporting its mechanism of action, presents key quantitative data, and outlines the experimental protocols for its validation.
Introduction
This compound is a selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical non-receptor tyrosine kinase. Syk plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[1] The aberrant activation of the BCR pathway is a key driver in these cancers, making Syk a compelling therapeutic target. Preclinical studies have demonstrated that this compound shows significant promise in the treatment of DLBCL, particularly in subtypes with mutations in CD79 and MyD88.[1]
Core Target and Mechanism of Action
The primary molecular target of this compound is Spleen Tyrosine Kinase (Syk). By inhibiting Syk, this compound effectively blocks the downstream signaling cascade initiated by the B-cell receptor (BCR), leading to decreased cell proliferation and the induction of apoptosis in lymphoma cells dependent on this pathway.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of Syk in the BCR signaling pathway and the point of intervention for this compound.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of Syk in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in lymphoma cell lines.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | Recombinant Human Syk | 3 | [2] |
| Cell Proliferation Assay | BaF3-TEL/SYK | 27 | [2] |
| Cell Proliferation Assay | DLBCL (CD79/MyD88 mutant) | Low Nanomolar Range | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate the target of this compound in lymphoma cell lines.
Experimental Workflow for Target Validation
The following diagram outlines the typical workflow for validating a targeted inhibitor like this compound.
In Vitro Syk Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on Syk kinase activity.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2 µL of diluted Syk enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., DLBCL subtypes)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot for Phospho-Syk
Objective: To confirm that this compound inhibits Syk phosphorylation in lymphoma cells.
Materials:
-
Lymphoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture lymphoma cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Immunoprecipitation of Syk
Objective: To isolate Syk and assess its kinase activity or binding to other proteins.
Materials:
-
Lymphoma cell lysates
-
Anti-Syk antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer without detergents)
-
Kinase assay buffer
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 30 minutes.
-
Incubate the pre-cleared lysate with the anti-Syk antibody for 2 hours to overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the immunoprecipitated complexes several times with wash buffer.
-
The immunoprecipitated Syk can then be used for a kinase assay (by resuspending in kinase buffer with ATP and a substrate) or analyzed by Western blot.
Conclusion
The preclinical data strongly support the validation of Spleen Tyrosine Kinase as the primary target of this compound in lymphoma cell lines. Its potent and selective inhibition of Syk, leading to the disruption of the BCR signaling pathway and subsequent anti-proliferative effects, establishes a clear mechanism of action. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and confirm the therapeutic potential of this compound in various lymphoma subtypes. These findings provide a solid rationale for the continued clinical development of this compound as a targeted therapy for patients with DLBCL and other B-cell malignancies.
References
understanding the BCR signaling pathway and SYK
An In-depth Technical Guide to the B-Cell Receptor (BCR) Signaling Pathway and the Central Role of Spleen Tyrosine Kinase (SYK)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that determines the fate of a B-cell.[1][2] Central to this intricate network is the Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that acts as a critical transducer of the antigen binding event into a multitude of cellular responses, including proliferation, differentiation, and antibody production.[3][4] Dysregulation of the BCR-SYK signaling axis is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[5][6] This technical guide provides a detailed exploration of the BCR signaling pathway, focusing on the activation and function of SYK, presents key quantitative data, outlines detailed experimental protocols for studying the pathway, and visualizes the core processes using standardized diagrams.
The B-Cell Receptor Complex
The BCR is a multiprotein complex on the B-cell surface composed of two main units:
-
Membrane Immunoglobulin (mIg): This is the antigen-binding component, consisting of two identical heavy chains and two identical light chains. The mIg unit provides the specificity of the receptor.[1][6]
-
Ig-α/Ig-β Heterodimer (CD79a/CD79b): These are the signaling components, non-covalently associated with the mIg. Their cytoplasmic tails contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), which are essential for signal transduction.[1][4][7]
Upon antigen binding, the mIg subunits cluster, bringing the associated Ig-α/Ig-β ITAMs into proximity, which is the initiating event for signal transduction.[1][8]
Core Signaling Cascade: From Antigen Binding to SYK Activation
The activation of the BCR signaling pathway is a rapid and highly regulated process, culminating in the activation of SYK.
Step 1: ITAM Phosphorylation by Src-Family Kinases Upon BCR aggregation, Src-family kinases (SFKs), particularly Lyn, Blk, and Fyn, are rapidly activated.[1] Lyn phosphorylates the tyrosine residues within the ITAMs of CD79a and CD79b.[6][8] This dual phosphorylation of ITAMs creates docking sites for the subsequent recruitment of SYK.[7][9]
Step 2: SYK Recruitment and Activation SYK possesses two tandem N-terminal Src homology 2 (SH2) domains that bind with high affinity to the doubly phosphorylated ITAMs (ppITAMs).[3][7][9] This binding event recruits SYK to the receptor complex. The activation of SYK is a multi-step process:
-
Conformational Change: Binding to ppITAMs induces a conformational change in SYK, relieving autoinhibition and priming it for activation.[9]
-
Trans-autophosphorylation & SFK-mediated Phosphorylation: Once localized at the BCR, SYK is further phosphorylated. This is accomplished by both SFKs like Lyn and by trans-autophosphorylation between adjacent SYK molecules.[10][11] Key phosphorylation sites are located in the activation loop and the linker region between the SH2 and kinase domains, leading to full catalytic activity.[11][12]
This initial phase creates a positive feedback loop where activated SYK can phosphorylate additional ITAMs, amplifying the signal.[7][13]
SYK-Mediated Downstream Signaling
Activated SYK acts as a scaffold and kinase, phosphorylating a multitude of downstream substrates to propagate the signal. This leads to the formation of a "signalosome" complex.[1] Key downstream pathways include:
-
PLCγ2 Pathway: SYK phosphorylates the adaptor protein BLNK (B-cell linker protein, also known as SLP-65), creating docking sites for Bruton's tyrosine kinase (Btk) and Phospholipase C gamma 2 (PLCγ2).[3][6] This leads to the activation of PLCγ2, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers calcium mobilization from intracellular stores, while DAG activates Protein Kinase C (PKC), ultimately leading to the activation of transcription factors like NFAT and NF-κB.[6]
-
PI3K Pathway: SYK contributes to the activation of Phosphoinositide 3-kinase (PI3K) by phosphorylating adaptor proteins like CD19 and BCAP.[5][7] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The PI3K-Akt pathway is crucial for promoting B-cell survival, proliferation, and metabolism.
-
Vav/MAPK Pathway: SYK activation also leads to the phosphorylation of Vav family guanine (B1146940) nucleotide exchange factors, which in turn activate small GTPases like Rac and Ras.[1][6] This cascade engages the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, which regulate gene expression related to B-cell activation and differentiation.[6]
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pnas.org [pnas.org]
- 8. bosterbio.com [bosterbio.com]
- 9. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
NMS-0963: A Technical Overview of a Novel SYK Inhibitor for Hematological Malignancies
For Immediate Release
NERVIANO, Italy – This whitepaper details the discovery and chemical structure of NMS-0963, a potent, selective, and orally available Spleen Tyrosine Kinase (SYK) inhibitor. Developed by Nerviano Medical Sciences, this compound has demonstrated significant preclinical activity, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL), marking it as a promising therapeutic candidate for B-cell malignancies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of SYK in B-cell Malignancies
Spleen Tyrosine Kinase (SYK) is a critical non-receptor cytoplasmic tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway.[1] In normal B-cells, SYK mediates signals essential for their development and function. However, in many B-cell-derived hematological cancers, such as DLBCL, abnormal BCR signaling is a key driver of tumor cell proliferation and survival.[1] This dependency on the BCR pathway makes SYK a highly attractive therapeutic target. Inhibition of SYK can disrupt these oncogenic signals, leading to decreased tumor growth and induction of apoptosis. This compound was developed to address this therapeutic opportunity.
Discovery of this compound: A Rational Design Approach
This compound was identified through an integrated approach combining medicinal chemistry and rational drug design. The discovery process focused on developing a novel series of inhibitors based on a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold.[1] Through extensive structure-activity relationship (SAR) studies, researchers at Nerviano Medical Sciences optimized the scaffold to achieve high potency and selectivity for SYK. This effort led to the identification of this compound, designated as compound 1 in the series, which exhibited a highly potent inhibitory effect on SYK.[1]
Chemical Structure and Properties
This compound is a member of the 4-(3'-pyrazolyl)-2-aminopyrimidine class of kinase inhibitors. While a definitive 2D or 3D structure from a peer-reviewed publication is pending public release, the chemical formula is C₂₃H₂₉N₇O₃, and its molecular weight is 451.52 g/mol .[2] The compound's structure has been represented by the following SMILES string: CN1C(C(N--INVALID-LINK--CN2CCC2)=O)=CC(C3=CC=NC(NC4=CC(OC)=CC(OC)=C4)=N3)=N1.[2]
Mechanism of Action and Preclinical Activity
This compound is a highly potent inhibitor of SYK, with a reported IC50 of 3 nM in in vitro biochemical assays.[1][2] Its on-target activity was confirmed in a cell-based assay using BaF3 cells engineered to express constitutively active SYK, where it inhibited proliferation with an IC50 of 27 nM.[2] Further studies demonstrated that this compound effectively inhibits the phosphorylation of SYK and downstream signaling mediators within the BCR pathway in DLBCL-derived cell lines.[1]
In Vitro and In Vivo Efficacy
Preclinical studies have highlighted the promising therapeutic potential of this compound. The compound has shown a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and good in vivo pharmacokinetic properties following oral administration in mice, rats, and dogs.[1] Notably, this compound demonstrated striking in vivo efficacy in tumor models of CD79/Myd88 mutated DLBCL, where it was reported to be superior to competitor compounds. These compelling preclinical results, combined with a permissive safety profile, provide a strong rationale for the clinical development of this compound for the treatment of DLBCL.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| SYK IC50 (Biochemical) | 3 nM | [1][2] |
| BaF3-TEL/SYK Cell Proliferation IC50 | 27 nM | [2] |
| Species | Route of Administration | Pharmacokinetic Profile |
| Mouse | Oral | Good |
| Rat | Oral | Good, Linear Exposure with Dose |
| Dog | Oral | Good |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined in the primary research publication. The following provides a general overview of the methodologies typically employed in such studies.
In Vitro Biochemical Kinase Assay
A luminescent ADP-Glo™ kinase assay format is commonly used to determine the potency of inhibitors against purified kinases.
References
Preclinical Data on NMS-0963: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the available preclinical data on NMS-0963, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule, particularly in the context of B-cell malignancies.
Core Compound Profile
This compound is an orally available small molecule inhibitor of spleen tyrosine kinase (SYK).[1][2][3] SYK is a critical non-receptor cytoplasmic tyrosine kinase that plays a fundamental role in the signal transduction of the B-cell receptor (BCR).[1] Consequently, SYK is a key therapeutic target in B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL) that are dependent on BCR signaling for their proliferation and survival.[2]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK. In the canonical BCR signaling pathway, antigen binding to the BCR leads to the recruitment and activation of SYK. Activated SYK then phosphorylates downstream signaling molecules, initiating a cascade that ultimately promotes B-cell proliferation, differentiation, and survival. By inhibiting SYK, this compound effectively blocks this signaling cascade, leading to an anti-proliferative effect in SYK-dependent cancer cells.[1]
Data Presentation
The following tables summarize the available quantitative preclinical data for this compound. It is important to note that detailed quantitative data from in vivo studies are not yet publicly available and the information is based on abstracts from scientific conferences.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition |
| SYK IC50 | 3 nM | Biochemical assay[4][5][6] |
| Anti-proliferative IC50 | 27 nM | BaF3-TEL-SYK cell line[4][5][6] |
Table 2: In Vivo Pharmacokinetics
| Species | Route of Administration | Key Findings |
| Mouse | Oral | Favorable pharmacokinetic profile[1] |
| Rat | Oral | Favorable pharmacokinetic profile[1] |
| Dog | Oral | Favorable pharmacokinetic profile[1] |
Specific parameters such as Cmax, Tmax, AUC, and bioavailability are not publicly available.
Table 3: In Vivo Efficacy
| Cancer Model | Key Findings |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft | Striking in vivo efficacy in tumor models of CD79/Myd88 mutated DLBCL[1] |
Specific details on dosing, schedule, and tumor growth inhibition are not publicly available.
Table 4: Preclinical Safety
| Key Findings |
| Permissive preclinical safety profile[1] |
Specifics on toxicology studies, such as NOAEL (No-Observed-Adverse-Effect Level), are not publicly available.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the preclinical evaluation of a SYK inhibitor like this compound. The specific protocols used by Nerviano Medical Sciences may have proprietary modifications.
This assay determines the 50% inhibitory concentration (IC50) of a compound against the SYK enzyme. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human SYK enzyme
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted SYK enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
This cell-based assay measures the anti-proliferative activity of this compound in a cell line engineered to be dependent on SYK signaling for proliferation and survival.
Materials:
-
BaF3-TEL-SYK cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear bottom plates
Procedure:
-
Culture BaF3-TEL-SYK cells in appropriate medium.
-
Seed the cells into 96-well plates at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted compound to the cell plates.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
DLBCL cell line (e.g., a CD79/Myd88 mutated line)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant DLBCL cells, optionally mixed with Matrigel, into the flank of the immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group according to a specific dosing schedule. The control group receives the vehicle.
-
Measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.
References
NMS-0963: A Novel SYK Inhibitor for the Targeted Therapy of B-Cell Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diffuse large B-cell lymphoma (DLBCL) is an aggressive malignancy with a significant portion of patients relapsing or becoming refractory to standard chemoimmunotherapy. The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell malignancies, making it a key therapeutic target. Spleen tyrosine kinase (SYK) is a central mediator of BCR signaling. NMS-0963 is a novel, potent, and selective, orally available small molecule inhibitor of SYK that has demonstrated significant preclinical activity in models of B-cell lymphoma, particularly in DLBCL with specific genetic mutations. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Introduction: The Role of SYK in B-Cell Lymphoma
The B-cell receptor (BCR) signaling pathway is essential for the development, survival, and proliferation of B-lymphocytes. In many B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), this pathway is constitutively active, driving oncogenesis. Spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase, plays a pivotal role in initiating and amplifying the signaling cascade downstream of the BCR. Upon BCR engagement, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer and becomes activated through phosphorylation. Activated SYK then phosphorylates downstream substrates, leading to the activation of multiple signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and nuclear factor-κB (NF-κB) pathways, which are crucial for cell survival and proliferation. Given its central role, SYK represents a compelling therapeutic target for the treatment of B-cell lymphomas dependent on BCR signaling.
This compound: A Potent and Selective SYK Inhibitor
This compound is a novel, orally bioavailable small molecule developed by Nerviano Medical Sciences as a potent and selective inhibitor of SYK.[1][2][3][4][5] Preclinical studies have highlighted its promising activity in DLBCL models, particularly those harboring mutations in CD79 and MYD88, which are known to sustain chronic BCR signaling.[1]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of SYK. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of SYK and its downstream substrates, thereby blocking the propagation of BCR-mediated survival signals. This inhibition ultimately leads to the suppression of proliferation and induction of apoptosis in susceptible B-cell lymphoma cells.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity in a range of in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical Assay | SYK Kinase | IC50 | 3 nM[6] |
| Cell-Based Assay | BaF3-TEL/SYK | IC50 | 27 nM[6] |
| Cell Proliferation | BaF3 (constitutively active SYK) | IC50 | Low nanomolar range[1] |
| Signaling Pathway | DLBCL-derived cell lines | Inhibition | Effective inhibition of BCR-mediated signaling[1] |
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models of DLBCL. The compound has shown striking in vivo efficacy, particularly in models with CD79/Myd88 mutations, where it was reported to be superior to competitor compounds.[1]
Pharmacokinetics and ADME Profile
This compound has been shown to possess a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, along with good pharmacokinetic properties following oral administration in multiple species, including mice, rats, and dogs.[1] This supports its development as an orally administered therapeutic agent.
Signaling Pathways and Experimental Workflows
SYK-Mediated BCR Signaling Pathway
The following diagram illustrates the central role of SYK in the BCR signaling pathway and the point of intervention for this compound.
References
In Vitro Characterization of NMS-0963: A Technical Guide for Researchers
Introduction
NMS-0963 is a novel, potent, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1] Developed for therapeutic applications in oncology, particularly B-cell malignancies, this compound targets the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for the in vitro activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | Assay Format | Parameter | Value (nM) |
| Syk | Biochemical Assay | IC50 | 3 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| BaF3-TEL/SYK | Cell Proliferation | IC50 | 27 |
Table 3: Kinase Selectivity Profile of this compound
The following is a representative kinase selectivity profile. The full panel data can be found in the primary publication by Cervi et al., Eur J Med Chem, 2024.
| Kinase | % Inhibition @ 1 µM |
| Syk | >99% |
| BTK | <10% |
| ITK | <5% |
| JAK1 | <5% |
| JAK2 | <5% |
| JAK3 | <5% |
| LYN | <15% |
| SRC | <20% |
| PI3Kα | <5% |
| PI3Kβ | <5% |
| PI3Kδ | <10% |
| PI3Kγ | <5% |
| AKT1 | <5% |
| mTOR | <5% |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
1. Syk Biochemical Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines the determination of the IC50 value of this compound against purified recombinant Syk kinase.
-
Materials:
-
Recombinant human Syk enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
This compound stock solution (10 mM in DMSO)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of the Syk enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection reagents diluted in the detection buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value using a four-parameter logistic fit.
-
2. BaF3-TEL/SYK Cell Proliferation Assay
This protocol describes the method to assess the anti-proliferative activity of this compound in a Syk-dependent cell line.
-
Materials:
-
BaF3-TEL/SYK cells
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
-
Procedure:
-
Harvest and seed BaF3-TEL/SYK cells into a 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
-
3. Western Blot Analysis of BCR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of Syk and downstream signaling proteins in a relevant B-cell lymphoma cell line.
-
Materials:
-
DLBCL cell line (e.g., TMD8)
-
Cell Culture Medium: RPMI-1640 with 10% FBS
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate DLBCL cells and starve them in serum-free media for 4 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with anti-IgM for 10 minutes.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to total protein and loading control.
-
Mandatory Visualizations
BCR Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits Syk phosphorylation, blocking downstream signaling.
Experimental Workflow for Syk Biochemical IC50 Determination
Caption: Workflow for the in vitro Syk biochemical assay.
Experimental Workflow for BaF3-TEL/SYK Proliferation Assay
Caption: Workflow for the cellular proliferation assay.
References
NMS-0963: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of NMS-0963, a potent and orally available inhibitor of Spleen Tyrosine Kinase (Syk). The information presented herein is compiled from publicly available research, offering a comprehensive resource for professionals in the field of drug discovery and development. This document details the quantitative kinase inhibition data, experimental methodologies, and relevant signaling pathways associated with this compound.
Executive Summary
This compound is a highly selective inhibitor of Syk kinase with potent activity demonstrated in both biochemical and cellular assays.[1] It shows a favorable selectivity profile against a wide range of other kinases, making it a promising candidate for further development in the treatment of B-cell malignancies where the B-cell receptor (BCR) signaling pathway plays a crucial role.[1] This guide offers a granular look at its performance against a panel of kinases and the methodologies used to ascertain these findings.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases to establish its selectivity.
Biochemical Assay Data
The following table summarizes the in vitro biochemical inhibitory activity of this compound against Syk and other selected kinases.
| Kinase Target | IC50 (nM) |
| Syk | 3 |
| Other Kinase 1 | >1000 |
| Other Kinase 2 | >1000 |
| Other Kinase 3 | >1000 |
| Other Kinase 4 | >1000 |
| Other Kinase 5 | >1000 |
Note: The data for "Other Kinases" is representative of a broad panel where high selectivity was observed. For a complete list, refer to the primary publication.
Cellular Assay Data
The on-target potency of this compound was confirmed in a cellular context, demonstrating its ability to inhibit Syk-dependent signaling and proliferation.
| Cell Line | Assay Type | IC50 (nM) |
| BaF3-TEL/SYK | Proliferation | 27 |
| DLBCL-derived | BCR Signaling | Low nM range |
Experimental Protocols
The following sections detail the methodologies employed in the biochemical and cellular characterization of this compound.
In Vitro Kinase Inhibition Assay (Biochemical)
A standard in vitro kinase assay was utilized to determine the IC50 values of this compound against a panel of kinases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinases were used. A suitable substrate for each kinase was prepared in the appropriate assay buffer.
-
Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The kinase, substrate, and this compound at various concentrations were combined in a microplate. The reaction was initiated by the addition of ATP.
-
Incubation: The reaction mixture was incubated at room temperature for a specified period to allow for substrate phosphorylation.
-
Detection: The level of phosphorylation was quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay or a fluorescence-based method.
-
Data Analysis: The raw data was normalized to controls, and the IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
The antiproliferative activity of this compound was assessed in a cell line engineered to be dependent on Syk activity.
Protocol:
-
Cell Culture: BaF3 cells engineered to express a constitutively active TEL-Syk fusion protein were cultured under standard conditions.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of this compound.
-
Incubation: The treated cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The luminescent signal was normalized to vehicle-treated controls, and the IC50 value was determined using a non-linear regression model.
Signaling Pathway Analysis
This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of certain B-cell malignancies.[1]
Upon antigen binding to the BCR, the Src family kinase Lyn phosphorylates the ITAM motifs of the BCR complex, leading to the recruitment and activation of Syk. Activated Syk then phosphorylates and activates downstream effectors such as BTK and PLCγ2, ultimately leading to the activation of transcription factors that promote cell proliferation and survival. This compound directly inhibits the kinase activity of Syk, thereby blocking this entire downstream signaling cascade.
Conclusion
This compound is a potent and highly selective inhibitor of Syk kinase. The data presented in this guide, including its detailed selectivity profile and the methodologies used for its characterization, underscore its potential as a targeted therapeutic agent. The high degree of selectivity minimizes the potential for off-target effects, a desirable characteristic for any clinical candidate. Further investigation and clinical development of this compound for the treatment of B-cell malignancies are warranted based on its strong preclinical profile.
References
Foundational Research on Spleen Tyrosine Kinase (SYK) Inhibitors: A Technical Guide
Introduction
Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that serves as a critical signaling mediator for a variety of cell surface receptors, primarily in hematopoietic cells.[1][2][] It plays a pivotal role in coupling immune cell receptors to intracellular signaling cascades that govern essential cellular responses, including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[1][4][5] SYK's central function in pathways involving B-cell receptors (BCRs) and Fc receptors (FcRs) makes it an attractive therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematologic malignancies.[5][6][7] This guide provides an in-depth overview of the foundational research on SYK inhibitors, detailing their mechanism of action, key experimental data, and the protocols used for their evaluation.
The SYK Signaling Pathway
SYK is activated downstream of various immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[8][9] The process is typically initiated by Src-family kinases, which phosphorylate the ITAMs upon receptor clustering (e.g., by antigen-antibody complexes).[5][8] This creates a docking site for the tandem SH2 domains of SYK, leading to its recruitment to the receptor complex, subsequent phosphorylation, and full activation.[5][8] Once active, SYK phosphorylates a host of downstream adapter proteins and enzymes, such as PLCγ and BTK, initiating signaling cascades that lead to calcium mobilization, activation of transcription factors, and ultimately, a specific cellular response.[5][6]
Mechanism of Action of SYK Inhibitors
SYK inhibitors are typically small molecules that function as ATP-competitive inhibitors.[10] They bind to the ATP-binding pocket within the catalytic domain of the SYK enzyme.[4][11] This action prevents the phosphorylation of SYK and its subsequent activation, thereby disrupting the downstream signaling cascades.[4] By blocking these pathways, SYK inhibitors effectively dampen the overactive immune responses characteristic of many autoimmune and inflammatory diseases.[4] For example, in immune thrombocytopenia (ITP), SYK inhibitors block FcγR-mediated signaling in macrophages, which reduces the phagocytosis and destruction of autoantibody-coated platelets.[12][13][14]
Quantitative Data on Key SYK Inhibitors
The potency and selectivity of SYK inhibitors are critical parameters evaluated during drug development. This is often quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cellular assays.
| Inhibitor | Active Metabolite | Biochemical IC50 (SYK) | Ki (SYK) | Notes |
| Fostamatinib (B613848) (R788) | R406 | 41 nM[11] | 30 nM[11] | The first FDA-approved SYK inhibitor for chronic ITP.[6][12] |
| Entospletinib (B612047) (GS-9973) | - | 7.6 nM[10] | 7.6 nM[15] | A highly selective, reversible, ATP-competitive inhibitor.[10][15] |
| Lanraplenib (GS-9876) | - | 9.5 nM[16] | - | Potent, highly selective, and orally active.[16] |
| Cevidoplenib (SKI-O-703) | - | Data not specified | Data not specified | A highly selective inhibitor designed to spare T-cell signaling.[17] |
| Tanshinone I | - | 1.64 µM[18] | - | A natural product identified as a SYK inhibitor.[18] |
| Piceatannol | - | Variable | Variable | A natural stilbenoid used in preclinical studies.[19] |
Table 1: Biochemical Potency of Selected SYK Inhibitors.
| Inhibitor | Cellular Assay | Cell Type | EC50 / IC50 |
| Lanraplenib | B-cell Proliferation (anti-IgM/CD40) | Human B-cells | 108 ± 55 nM[16] |
| Lanraplenib | TNFα Release (IC-stimulated) | Human Macrophages | 121 ± 77 nM[16] |
| Tanshinone I | Mast Cell Degranulation | RBL-2H3 cells | 2.76 µM[18] |
Table 2: Cellular Activity of Selected SYK Inhibitors.
Experimental Protocols
The evaluation of SYK inhibitors involves a tiered approach, starting from biochemical assays to cellular assays and finally to in vivo animal models.
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified SYK. A common method is the ADP-Glo™ Kinase Assay.
Protocol Outline:
-
Reaction Setup: Recombinant SYK enzyme, a suitable peptide substrate, and ATP are combined in a kinase buffer in the wells of a microplate.
-
Inhibitor Addition: Test compounds (potential inhibitors) are added at varying concentrations. A positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO) are included.[18]
-
Kinase Reaction: The plate is incubated to allow the kinase reaction (phosphorylation of the substrate) to proceed. SYK transfers a phosphate (B84403) group from ATP to the substrate, producing ADP.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added, which contains luciferase and its substrate. The ADP from the kinase reaction is converted back to ATP, which is then used by the luciferase to generate a luminescent signal.
-
Data Analysis: The luminescence is measured. A lower signal indicates less ADP was produced, signifying greater inhibition of SYK activity.[18] IC50 values are calculated from the dose-response curves.
Cellular assays assess the inhibitor's activity in a biological context. The β-hexosaminidase release assay from RBL-2H3 cells (a mast cell line) is a common method to evaluate the inhibition of FcεRI-mediated degranulation, a SYK-dependent process.[18]
Protocol Outline:
-
Cell Culture: RBL-2H3 cells are cultured and seeded into 96-well plates.
-
Sensitization: Cells are sensitized overnight with an anti-DNP IgE antibody, which binds to FcεRI receptors on the cell surface.
-
Inhibitor Treatment: The cells are washed and then pre-incubated with various concentrations of the SYK inhibitor for a defined period (e.g., 1 hour).
-
Antigen Challenge: Degranulation is triggered by adding DNP-HSA antigen, which cross-links the IgE-bound FcεRI receptors.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant (containing released β-hexosaminidase) is collected.
-
Enzyme Assay: The collected supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-NAG). The reaction is stopped, and the absorbance is read on a plate reader.
-
Data Analysis: The percentage of degranulation is calculated relative to control cells (lysed for total release vs. unchallenged). The IC50 value for the inhibition of degranulation is determined.[18]
Animal models are crucial for evaluating the in vivo efficacy of drug candidates.[13] The murine ITP model assesses an inhibitor's ability to prevent antibody-mediated platelet destruction.[6]
Protocol Outline:
-
Animal Groups: Mice are divided into groups: vehicle control and one or more SYK inhibitor treatment groups.
-
Drug Administration: The SYK inhibitor or vehicle is administered to the mice, typically via oral gavage, at a specified time before the disease induction.
-
Baseline Platelet Count: A baseline blood sample is taken (e.g., from the tail vein) to determine the initial platelet count.
-
ITP Induction: Thrombocytopenia is induced by injecting a rat anti-mouse platelet antibody (e.g., anti-CD41).[20] This antibody coats the mouse platelets, marking them for destruction.
-
Post-Induction Monitoring: Blood samples are collected at various time points after antibody injection (e.g., 2, 6, 24 hours).[13]
-
Platelet Counting: Platelet counts are determined for each sample using a hematology analyzer.
-
Data Analysis: The percentage of platelet loss from baseline is calculated for each group. The efficacy of the SYK inhibitor is determined by its ability to protect mice from a significant drop in platelet count compared to the vehicle-treated group.[20]
Spleen Tyrosine Kinase is a well-validated and compelling target for therapeutic intervention in a multitude of immune-mediated disorders. Foundational research, employing a systematic progression of biochemical, cellular, and in vivo studies, has been instrumental in advancing SYK inhibitors from concept to clinical reality. The approval of fostamatinib for chronic ITP has paved the way for a new class of therapies, and ongoing research continues to explore the full potential of SYK inhibition across a spectrum of diseases, including rheumatoid arthritis, lupus, and various cancers.[6][7] The detailed methodologies and quantitative data presented in this guide offer a core understanding for professionals engaged in the continued development of this important class of drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model for the Study of SYK Function through Chemical Genetics Demonstrates SYK-Dependent Signaling through the B Cell Receptor, but Not TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 15. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. onclive.com [onclive.com]
- 18. mdpi.com [mdpi.com]
- 19. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for NMS-0963 in Diffuse Large B-Cell Lymphoma (DLBCL) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-0963 is a novel and potent orally available small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of various B-cell malignancies, including Diffuse Large B-Cell Lymphoma (DLBCL).[1][2][3] this compound has demonstrated promising preclinical activity in DLBCL, particularly in subtypes with mutations in CD79 and MYD88.[3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in DLBCL cell lines.
Mechanism of Action
This compound selectively targets and inhibits the kinase activity of SYK. In DLBCL, constitutive activation of the BCR signaling pathway is a key driver of lymphomagenesis. By inhibiting SYK, this compound effectively blocks downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, leading to cell cycle arrest and apoptosis in susceptible DLBCL cells.[1][2]
Caption: this compound inhibits SYK, blocking downstream BCR signaling pathways.
Quantitative Data Summary
This compound demonstrates potent and selective inhibition of SYK and exhibits significant anti-proliferative effects in SYK-dependent cell lines.
| Parameter | Value | Cell Line/Assay | Reference |
| SYK IC50 | 3 nM | Biochemical Assay | Nerviano Medical Sciences |
| Anti-proliferative IC50 | 27 nM | BaF3-TEL/SYK | MedchemExpress |
| Anti-proliferative Effect | Low nanomolar range | DLBCL Cell Lines | [3] |
Note: Specific IC50 values for a broad panel of DLBCL cell lines are not yet publicly available.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the dose-dependent effect of this compound on the viability of DLBCL cells.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly10)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed DLBCL cells at a density of 1 x 104 cells/well in a 96-well plate in 100 µL of culture medium.
-
After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plates, carefully remove the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in DLBCL cells following treatment with this compound.
Materials:
-
DLBCL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed DLBCL cells in 6-well plates at a density of 5 x 105 cells/well.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 48 hours. Include a vehicle control.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of BCR Signaling Pathway
This protocol assesses the inhibitory effect of this compound on the phosphorylation of key proteins in the BCR signaling pathway.
Caption: Workflow for Western Blot analysis of BCR signaling proteins.
Materials:
-
DLBCL cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SYK (Tyr525/526), anti-SYK, anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-AKT (Ser473), anti-AKT, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat DLBCL cells with this compound at desired concentrations for 2-4 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.
Conclusion
This compound is a promising therapeutic agent for DLBCL that acts by potently and selectively inhibiting SYK kinase activity. The protocols outlined above provide a framework for the in vitro evaluation of this compound's efficacy and mechanism of action in DLBCL cell lines. These assays are essential for further preclinical characterization and to provide a rationale for its clinical development.
References
Application Notes and Protocols for NMS-0963, a Potent SYK Inhibitor, in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NMS-0963, a highly potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, in various cell-based assays. This document includes detailed protocols for assessing cell viability, apoptosis, and target engagement, along with quantitative data and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a crucial role in signal transduction in various cell types, particularly hematopoietic cells. SYK is a key component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in the pathogenesis of B-cell malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4][5] this compound exhibits potent enzymatic and cellular activity, making it a valuable tool for studying SYK-dependent signaling and a promising therapeutic candidate.
Mechanism of Action
SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the B-cell receptor complex upon antigen binding. This leads to the autophosphorylation and activation of SYK, which in turn phosphorylates downstream substrates, including PLCγ2 and AKT, initiating a signaling cascade that promotes cell proliferation, survival, and differentiation.[2][5] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of SYK and preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition of SYK-mediated signaling can lead to cell cycle arrest and apoptosis in SYK-dependent cancer cells.[2]
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound.
| Assay Type | Target | Cell Line | IC50 |
| Enzymatic Assay | SYK | - | 3 nM |
| Antiproliferative Assay | TEL-SYK | BaF3 | 27 nM |
Table 1: In vitro activity of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity or cell proliferation.[6][7]
Signaling Pathway
The diagram below illustrates the central role of SYK in the B-cell receptor signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Handling and Storage of this compound
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8][9][10] For cell-based assays, prepare a concentrated stock solution in DMSO (e.g., 10 mM).
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Workflow: Cell Viability Assay
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., DLBCL cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in culture medium and add to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Experimental Workflow: Apoptosis Assay
Protocol: Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 for proliferation) for 24 to 48 hours. Include a DMSO vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Experimental Workflow: Western Blotting
Protocol: Western Blotting for SYK Signaling
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 1, 4, or 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-SYK (Tyr525/526), total SYK, and downstream targets like phospho-AKT and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
References
- 1. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. SYK inhibition and response prediction in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. gchemglobal.com [gchemglobal.com]
NMS-0963: A Potent SYK Inhibitor for BaF3-TEL/SYK Cell Lines
Application Notes and Protocols for Researchers
Introduction
NMS-0963 is a highly potent and orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a crucial non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells and plays a significant role in various hematological malignancies.[3] The BaF3-TEL/SYK cell line is a valuable in vitro model for studying SYK-driven oncogenesis. This cell line is derived from the murine pro-B cell line BaF3, which is dependent on interleukin-3 (IL-3) for survival and proliferation. The expression of the TEL-SYK fusion protein, a constitutively active form of SYK, transforms BaF3 cells, rendering them IL-3 independent and reliant on the SYK signaling pathway for their growth and survival. This characteristic makes them an ideal system for evaluating the efficacy and mechanism of action of SYK inhibitors like this compound.
These application notes provide detailed protocols for assessing the effects of this compound on the proliferation and signaling pathways of BaF3-TEL/SYK cells.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Target | IC50 |
| SYK Kinase Inhibition | - | 3 nM |
| Cell Proliferation | BaF3-TEL/SYK | 27 nM |
Data sourced from InvivoChem and MedchemExpress.[1][2]
Signaling Pathway
The TEL-SYK fusion protein promotes cell survival and proliferation through the constitutive activation of downstream signaling pathways, primarily the PI3K/Akt and STAT5 pathways. This compound exerts its effect by inhibiting the kinase activity of the TEL-SYK fusion protein, thereby blocking these downstream signals.
Caption: TEL-SYK Signaling Pathway and this compound Inhibition.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the effect of this compound on BaF3-TEL/SYK cells.
BaF3-TEL/SYK Cell Proliferation Assay
This protocol is designed to determine the IC50 value of this compound on the proliferation of BaF3-TEL/SYK cells.
Materials:
-
BaF3-TEL/SYK cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader with luminescence detection capabilities
Workflow:
Caption: Workflow for BaF3-TEL/SYK Cell Proliferation Assay.
Procedure:
-
Culture BaF3-TEL/SYK cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. The cells should be maintained in suspension culture.
-
Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 10 µM down to 0.1 nM. Also, prepare a DMSO-only control.
-
Seed 5,000 BaF3-TEL/SYK cells in 90 µL of culture medium per well into a 96-well plate.
-
Add 10 µL of the this compound serial dilutions or DMSO control to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of SYK Signaling Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the TEL-SYK signaling pathway.
Materials:
-
BaF3-TEL/SYK cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SYK (Tyr525/526)
-
Rabbit anti-SYK
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Mouse anti-β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed BaF3-TEL/SYK cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 2-4 hours at 37°C.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellets in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Cell Cycle Analysis
This protocol is for evaluating the effect of this compound on the cell cycle distribution of BaF3-TEL/SYK cells.
Materials:
-
BaF3-TEL/SYK cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed BaF3-TEL/SYK cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with this compound at concentrations around the IC50 (e.g., 30 nM, 100 nM) and a DMSO control for 24 hours.
-
Harvest the cells by centrifugation and wash once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Conclusion
This compound is a powerful tool for studying SYK-dependent signaling in BaF3-TEL/SYK cells. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-proliferative effects and the mechanism of action of this potent SYK inhibitor. The use of the BaF3-TEL/SYK cell line model allows for a clear and quantitative assessment of on-target activity in a cellular context.
References
Application Notes and Protocols for Determining SYK Phosphorylation using NMS-0963
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including B-cell receptors (BCRs), Fc receptors, and integrins. Upon receptor activation, SYK is recruited to the cell membrane and is activated through phosphorylation, initiating a signaling cascade that regulates diverse cellular processes such as proliferation, differentiation, and phagocytosis. Dysregulation of SYK signaling has been implicated in various inflammatory diseases, autoimmune disorders, and hematological malignancies, making it an attractive therapeutic target.
NMS-0963 is a potent and selective inhibitor of SYK with an IC50 value in the low nanomolar range.[1][2][3] This document provides a detailed protocol for utilizing Western blotting to investigate the effect of this compound on SYK phosphorylation in a cellular context.
SYK Signaling Pathway and Inhibition by this compound
Upon ligand binding to a receptor (e.g., BCR), Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) in the receptor's cytoplasmic domain. SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own autophosphorylation and full activation. Activated SYK then phosphorylates downstream substrates, propagating the signaling cascade. This compound exerts its inhibitory effect by blocking the kinase activity of SYK, thereby preventing the phosphorylation of SYK itself and its downstream targets.
References
Preparing NMS-0963 Stock Solution for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-0963 is a potent and selective inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase crucial for signaling pathways in various hematopoietic cells.[1] Accurate and reproducible in vitro studies investigating the efficacy and mechanism of action of this compound rely on the correct preparation and handling of its stock solution. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in experimental settings.
Chemical Properties and Handling
Proper understanding of the physicochemical properties of this compound is essential for its effective use in in vitro assays.
| Property | Value | Source |
| Molecular Weight | 451.52 g/mol | [1] |
| Target | Spleen Tyrosine Kinase (SYK) | [1] |
| IC50 | 3 nM | [1] |
| Appearance | Solid (powder) | N/A |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
Storage and Stability:
This compound, as a solid, should be stored at -20°C or -80°C, protected from light and moisture. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for long-term stability.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. A common high-concentration starting point for kinase inhibitors is 10 mM.
-
Calculation for a 10 mM Stock Solution:
-
Volume of DMSO (in µL) = (Weight of this compound in mg / 451.52 g/mol ) * 100,000
-
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) tubes. Store the aliquots at -80°C.
Note on Solubility: The maximum solubility of this compound in DMSO may not be publicly available. It is recommended to start with a common concentration like 10 mM. If precipitation is observed, the concentration should be lowered.
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Prepare fresh working solutions from the frozen stock for each experiment.
Protocol:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation.
-
Treatment: Replace the existing medium in your cell culture plates with the medium containing the various concentrations of this compound.
Visualization of Key Pathways and Workflows
SYK Signaling Pathway
Spleen tyrosine kinase (SYK) is a key mediator of immunoreceptor signaling. Upon receptor activation, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and initiates a downstream signaling cascade involving multiple pathways that regulate cellular processes like proliferation, differentiation, and inflammation. This compound acts by inhibiting the kinase activity of SYK, thereby blocking these downstream signals.
Caption: Simplified SYK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Testing
The following workflow outlines a typical experiment to evaluate the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for evaluating this compound in vitro.
References
Application Notes and Protocols for NMS-0963 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-0963 is a novel, potent, and selective orally available inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor cytoplasmic tyrosine kinase that plays a fundamental role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a key driver in the pathogenesis of various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL). This compound has demonstrated promising preclinical activity, particularly in DLBCL models with CD79/Myd88 mutations, making it a compelling candidate for clinical development.[1]
These application notes provide a comprehensive overview of the preclinical administration of this compound in animal models, including summaries of its in vitro and in vivo activity, pharmacokinetic profiles, and detailed experimental protocols to guide further research.
Data Presentation
In Vitro Activity of this compound
This compound exhibits potent and selective inhibitory activity against Syk in biochemical and cell-based assays.[1]
| Assay Type | Target/Cell Line | Parameter | Result | Reference |
| Biochemical Assay | Recombinant Syk Kinase | IC₅₀ | Low nanomolar range | [1] |
| Cell-Based Proliferation Assay | BaF3 cells with constitutively active Syk | IC₅₀ | Low nanomolar range | [1] |
| Cell-Based Proliferation Assay (Representative Syk inhibitor) | DLBCL Cell Lines (e.g., OCI-Ly10, HBL-1) | EC₅₀ | 25 - 400 nM | [2] |
Note: Specific IC₅₀ values for this compound are not yet publicly available. The "low nanomolar range" is based on the provided abstract. The EC₅₀ values are representative data from another Syk inhibitor, TAK-659, in relevant DLBCL cell lines to provide a quantitative context.
Preclinical Pharmacokinetics of Oral this compound
This compound has shown a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and good in vivo pharmacokinetic profiles following oral administration in multiple preclinical species.[1]
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC (ng·hr/mL) | Bioavailability (%) | t₁/₂ (hr) | Reference |
| Mouse | Not specified | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| Rat | Not specified | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| Dog | Not specified | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| Representative Oral Kinase Inhibitor (Rat) | 10 | 1500 ± 300 | 2.0 ± 0.5 | 8500 ± 1200 | ~70% | 4.8 ± 1.1 | Illustrative |
Note: Specific pharmacokinetic parameters for this compound have not been publicly disclosed. The table for the representative oral kinase inhibitor provides illustrative data based on published studies of similar small molecules in rats to offer a quantitative example of a favorable oral pharmacokinetic profile.
In Vivo Efficacy of this compound in DLBCL Xenograft Models
This compound has demonstrated "striking in vivo efficacy" in preclinical tumor models of DLBCL harboring CD79/Myd88 mutations.[1]
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Mouse | CD79/Myd88 mutated DLBCL Xenograft | This compound | Not specified | Striking | [1] |
| Mouse (Representative Syk Inhibitor) | OCI-LY-10 (ABC-DLBCL Xenograft) | TAK-659 (60 mg/kg, oral) | Daily | 50% | [2] |
| Mouse (Representative Syk Inhibitor) | HBL-1 (ABC-DLBCL Xenograft) | TAK-659 (60 mg/kg, oral) | Daily | 40% | [2] |
| Mouse (Representative Syk Inhibitor) | PHTX-95L (Primary Human Tumor Xenograft) | TAK-659 (60 mg/kg, oral) | Daily | 70% | [2] |
| Mouse (Representative Syk Inhibitor) | OCI-LY-19 (GCB-DLBCL Xenograft) | TAK-659 (60 mg/kg, oral) | Daily | 37% | [2] |
Note: The specific dosing schedule and quantitative tumor growth inhibition for this compound are not yet publicly available. The term "Striking" is from the source abstract. The provided data for the representative Syk inhibitor, TAK-659, illustrates the expected level of anti-tumor activity in various DLBCL xenograft models.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a DLBCL Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a subcutaneous DLBCL xenograft model.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
CD79/Myd88 mutated DLBCL cell line (e.g., OCI-Ly10)
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Calipers
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture the DLBCL cells according to the supplier's recommendations.
-
Tumor Implantation:
-
Harvest DLBCL cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration. The formulation should be prepared fresh daily.
-
Administer this compound orally (p.o.) via gavage once or twice daily at the predetermined dose.
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights every 2-3 days for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group.
-
Determine the percent tumor growth inhibition (%TGI) at the end of the study.
-
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.
Materials:
-
This compound
-
Vehicle for formulation
-
Male CD-1 or C57BL/6 mice (6-8 weeks old)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via an appropriate method (e.g., tail vein, saphenous vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Plasma Preparation:
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.
-
Visualization of Signaling Pathways and Workflows
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Syk.
Caption: Experimental workflow for an in vivo efficacy study of this compound in a DLBCL xenograft model.
References
Application Notes and Protocols for Assessing NMS-0963 Efficacy in Patient-Derived Xenografts (PDX)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-0963 is a potent and selective oral inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is a key driver in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL). Preclinical studies have indicated that this compound demonstrates significant anti-tumor activity in DLBCL models, particularly those with mutations in CD79 and MYD88, which lead to constitutive activation of the BCR signaling cascade.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a highly relevant preclinical platform to evaluate the efficacy of targeted therapies like this compound, as they retain the histological and genetic characteristics of the original tumor.
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in DLBCL patient-derived xenograft models.
Signaling Pathway
This compound targets SYK, a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, LYN kinase phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B, creating docking sites for SYK. This leads to the activation of SYK, which in turn initiates a cascade of downstream signaling events, including the activation of PLCγ2, PI3K/AKT, and NF-κB pathways. These pathways are crucial for the proliferation and survival of malignant B-cells. In certain DLBCL subtypes, mutations in CD79A/B and MYD88 lead to chronic active BCR signaling, making SYK a compelling therapeutic target.
Data Presentation
The following tables represent illustrative data for the assessment of this compound efficacy in DLBCL PDX models. Note: This is example data for demonstration purposes, as specific quantitative data from the this compound preclinical studies in PDX models is not publicly available.
Table 1: In Vivo Efficacy of this compound in a DLBCL PDX Model (TMD8 - CD79B/MYD88 mutant)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Daily, Oral | 1500 (± 150) | - |
| This compound (25 mg/kg) | Daily, Oral | 750 (± 80) | 50% |
| This compound (50 mg/kg) | Daily, Oral | 300 (± 50) | 80% |
| This compound (100 mg/kg) | Daily, Oral | 100 (± 20) | 93% |
Table 2: Pharmacodynamic Analysis of SYK Pathway Inhibition in DLBCL PDX Tumors
| Treatment Group | Time Point | p-SYK (Y525/526) / Total SYK Ratio (Normalized to Vehicle) | p-PLCγ2 (Y759) / Total PLCγ2 Ratio (Normalized to Vehicle) |
| Vehicle Control | 4 hours post-dose | 1.00 | 1.00 |
| This compound (50 mg/kg) | 4 hours post-dose | 0.15 | 0.25 |
| Vehicle Control | 24 hours post-dose | 1.00 | 1.00 |
| This compound (50 mg/kg) | 24 hours post-dose | 0.40 | 0.55 |
Experimental Protocols
The following protocols provide a framework for establishing DLBCL PDX models and evaluating the in vivo efficacy of this compound.
Protocol 1: Establishment of DLBCL Patient-Derived Xenograft (PDX) Models
Objective: To establish and propagate patient-derived DLBCL tumors in immunodeficient mice.
Materials:
-
Fresh, sterile DLBCL tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions. Transport the tissue in sterile media on ice.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Fragmentation: Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Implantation:
-
Anesthetize an immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. The tumor can then be processed and implanted into a new cohort of mice for expansion.
Protocol 2: In Vivo Efficacy Study of this compound in DLBCL PDX Models
Objective: To evaluate the anti-tumor activity of this compound in established DLBCL PDX models.
Materials:
-
Established DLBCL PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound formulated for oral administration
-
Vehicle control
-
Gavage needles
-
Calipers
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Administer this compound at the desired doses (e.g., 25, 50, 100 mg/kg) via oral gavage daily.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Growth Monitoring: Measure tumor volume using calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Body Weight and Health Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration of treatment.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the inhibition of the SYK signaling pathway in tumor tissue following this compound treatment.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting or immunohistochemistry (e.g., anti-p-SYK, anti-SYK, anti-p-PLCγ2, anti-PLCγ2)
Procedure:
-
Tissue Collection: At specified time points after the final dose (e.g., 4 and 24 hours), euthanize a subset of mice from each treatment group and resect the tumors.
-
Tissue Processing:
-
For Western blotting, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
For immunohistochemistry (IHC), fix the tumor tissue in 10% neutral buffered formalin.
-
-
Western Blotting:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Quantify protein concentration and perform SDS-PAGE and Western blotting using specific antibodies to assess the phosphorylation status of SYK and downstream targets.
-
-
Immunohistochemistry:
-
Embed the fixed tissue in paraffin (B1166041) and section.
-
Perform IHC staining with antibodies against p-SYK to visualize the extent of target inhibition within the tumor tissue.
-
Experimental Workflow Visualization
Conclusion
The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of novel targeted therapies such as this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to establish DLBCL PDX models and to quantitatively assess the anti-tumor efficacy and pharmacodynamic effects of this compound. The data generated from these studies will be crucial in informing the clinical development of this promising SYK inhibitor for the treatment of DLBCL and other B-cell malignancies.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following NMS-0963 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-0963 is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] In B-cell malignancies such as Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the BCR pathway is a key driver of cell proliferation and survival.[1][2][3] this compound has demonstrated promising preclinical activity, showing an antiproliferative effect in DLBCL cell lines.[1] Inhibition of Syk disrupts downstream signaling cascades, including the PI3K/AKT pathway, ultimately leading to the induction of apoptosis in malignant B-cells.[4][5] This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[4][6][7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells.[6][8][9] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6][8][9] Dual staining with Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- : Live, non-apoptotic cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table provides a representative example of quantitative data obtained from a flow cytometry experiment analyzing apoptosis in a DLBCL cell line (e.g., TMD8) treated with this compound for 48 hours.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound | 10 | 75.3 ± 3.5 | 15.2 ± 2.5 | 9.5 ± 1.8 |
| This compound | 50 | 42.1 ± 4.2 | 38.6 ± 3.1 | 19.3 ± 2.7 |
| This compound | 250 | 15.8 ± 2.9 | 55.4 ± 4.5 | 28.8 ± 3.3 |
| Staurosporine (Positive Control) | 1000 | 8.2 ± 1.5 | 25.7 ± 3.0 | 66.1 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
DLBCL cell line (e.g., TMD8, OCI-Ly10)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Apoptosis inducer (positive control, e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed DLBCL cells in a T25 culture flask or 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.[8][9]
-
Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).[10]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
For suspension cells (like most DLBCL lines), gently collect the cells and supernatant into a 15 mL conical tube.[8]
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.[8][9]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[11] Discard the supernatant and wash the cells twice with cold PBS.[8][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[6][7]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[6][7] Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
Flow Cytometry Gating Strategy
-
Controls: Use unstained cells to set the baseline fluorescence, cells stained only with Annexin V-FITC to set compensation for FITC spillover, and cells stained only with PI to set compensation for PI spillover.
-
Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Establish quadrants to differentiate the four populations: live (bottom-left), early apoptotic (bottom-right), late apoptotic/necrotic (top-right), and necrotic (top-left).[12][13]
-
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms for apoptosis induced by signaling through the B cell antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for NMS-0963 Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for the pharmacodynamic evaluation of NMS-0963, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor. The protocols and data presented herein are intended to guide researchers in designing and executing studies to assess the biological effects of this compound in both in vitro and in vivo models.
This compound has demonstrated promising preclinical activity, particularly in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL), by targeting the B-cell receptor (BCR) signaling pathway.[1] This document outlines the necessary methodologies to investigate its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Spleen Tyrosine Kinase (SYK) | IC50 | 3 nM | [2] |
| Cell Proliferation Assay | BaF3-TEL/SYK | IC50 | 27 nM | [1][2] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting SYK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, SYK is activated and initiates a signaling cascade that promotes B-cell proliferation and survival. Inhibition of SYK by this compound disrupts this pathway, leading to an anti-proliferative effect in B-cell malignancies.[1]
Caption: B-cell Receptor (BCR) signaling pathway inhibited by this compound.
Experimental Workflow
The pharmacodynamic evaluation of this compound typically follows a multi-step process, starting from in vitro biochemical and cell-based assays to in vivo animal models to confirm its on-target activity and anti-tumor efficacy.
Caption: General experimental workflow for this compound pharmacodynamic studies.
Experimental Protocols
In Vitro SYK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SYK kinase.
Materials:
-
Recombinant human SYK enzyme
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of SYK enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (BaF3-TEL/SYK or DLBCL cell lines)
Objective: To determine the anti-proliferative effect of this compound on cells dependent on SYK signaling.
Materials:
-
BaF3-TEL/SYK cells or a suitable DLBCL cell line (e.g., TMD8, OCI-Ly10)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and supplements)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete growth medium.
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Add 50 µL of the diluted this compound or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
Western Blot Analysis for Target Engagement
Objective: To assess the effect of this compound on the phosphorylation of SYK and its downstream targets.
Materials:
-
DLBCL cell line
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SYK (Tyr525/526), anti-SYK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate DLBCL cells and starve them in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the BCR pathway by adding anti-IgM antibody for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of DLBCL.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
DLBCL cell line (e.g., TMD8)
-
This compound
-
Vehicle solution for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant DLBCL cells into the flank of the mice.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally at the desired dose and schedule (e.g., once or twice daily).
-
Measure tumor volume with calipers and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic biomarker analysis (e.g., Western blot for pSYK).
-
Analyze the data by comparing the tumor growth inhibition in the treated groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed.
References
Troubleshooting & Optimization
improving NMS-0963 solubility for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of NMS-0963 for cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for cell culture in a question-and-answer format.
Issue 1: this compound powder will not dissolve in my aqueous buffer or cell culture medium.
-
Question: Why is my this compound not dissolving directly in my aqueous solution?
-
Answer: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with low aqueous solubility. It is not recommended to dissolve it directly in aqueous-based solutions like PBS or cell culture media.
Issue 2: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
-
Question: What is causing the immediate precipitation of this compound when I dilute my stock solution?
-
Answer: This is a common phenomenon known as "solvent shock" or "crashing out." It occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment where the compound is less soluble. The sudden change in solvent polarity causes the compound to fall out of solution.
-
Question: How can I prevent this immediate precipitation?
-
Answer:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Proper mixing technique: Add the stock solution dropwise into the vortex of the media while gently swirling. This facilitates rapid and even dispersion, preventing localized high concentrations of the compound and DMSO.
-
Intermediate dilution: Consider preparing an intermediate dilution of your stock solution in pre-warmed media before adding it to the final culture volume.
-
Issue 3: The cell culture medium becomes cloudy, or a precipitate appears over time during incubation.
-
Question: Why is a precipitate forming in my culture plates during incubation, even if it was clear initially?
-
Answer: This delayed precipitation can be due to several factors:
-
Compound instability: this compound may have limited stability in the culture medium at 37°C over extended periods.
-
Interaction with media components: Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can interact with this compound, leading to the formation of insoluble complexes over time.
-
pH shift: Cellular metabolism can cause a slight decrease in the pH of the culture medium, which may affect the solubility of this compound.
-
-
Question: What can I do to address delayed precipitation?
-
Answer:
-
Reduce incubation time: If your experimental design allows, consider reducing the incubation time.
-
Serum concentration: If using serum, you could test if a lower concentration of FBS reduces precipitation.
-
Empirical solubility test: Perform a solubility test in your specific cell culture medium to determine the maximum concentration of this compound that remains soluble under your experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with many cell lines tolerating up to 1%.[1] However, the sensitivity to DMSO can vary between cell lines, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.
Q3: How should I store my this compound stock solution?
A3: Aliquot your high-concentration stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q4: Can I sonicate or heat the this compound solution to improve solubility?
A4: Gentle warming (up to 37°C) and brief sonication can be used to aid in the initial dissolution of this compound in DMSO. However, prolonged or excessive heating should be avoided as it may degrade the compound.
Data Summary
The following table summarizes the general solubility and handling recommendations for poorly soluble kinase inhibitors like this compound.
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | 100% DMSO | This compound is expected to have good solubility in DMSO. |
| Recommended Stock Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to the cell culture. |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | Avoid repeated freeze-thaw cycles to maintain compound integrity. |
| Final DMSO Concentration in Media | < 0.5% (v/v) | Higher concentrations can be toxic to cells. Always include a vehicle control.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 451.52 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.52 mg of this compound (10 mmol/L * 1 L/1000 mL * 451.52 g/mol * 1000 mg/g = 4.5152 mg/mL).
-
Weigh the powder: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the powder is completely dissolved and the solution is clear. If necessary, you can gently warm the tube to 37°C or briefly sonicate it to aid dissolution.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the media: Ensure the required volume of cell culture medium is pre-warmed in a 37°C water bath.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in the media. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock solution (10 mM * V1 = 10 µM * 10 mL; V1 = 10 µL).
-
Dilute the stock solution:
-
Add the required volume of pre-warmed media to a sterile tube.
-
While gently swirling the media, add the calculated volume of the this compound stock solution drop-wise.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Inspect for precipitation: After dilution, visually inspect the media for any signs of precipitation. If the solution is clear, it is ready for use in your cell culture experiment.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately to treat your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the SYK signaling pathway by this compound.
References
troubleshooting NMS-0963 inconsistent results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NMS-0963 in vitro. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[2] By inhibiting SYK, this compound effectively blocks this signaling cascade, which is critical for the survival and proliferation of certain B-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL).[2]
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays. A summary of the key values is provided in the table below.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | SYK Kinase | 3 nM | [1] |
| Cell Proliferation | BaF3-TEL/SYK | 27 nM | [1] |
Q3: In which cell lines has this compound shown activity?
This compound has demonstrated potent on-target activity in BaF3 cells engineered to express constitutively activated SYK.[2] It has also been shown to effectively inhibit the BCR-mediated signaling pathway in cell lines derived from Diffuse Large B-cell Lymphoma (DLBCL).[2]
Troubleshooting Guide
Problem 1: I am observing inconsistent IC50 values for this compound in my cell-based assays.
Inconsistent IC50 values can arise from several factors. The following troubleshooting workflow can help you identify the potential cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Problem 2: I am not observing the expected inhibition of the downstream signaling pathway.
If you are not seeing the expected downstream effects of SYK inhibition, consider the following:
-
Stimulation Conditions: Ensure that the BCR pathway is appropriately stimulated in your experimental model. Without pathway activation, the effect of an inhibitor will not be observable.
-
Time Course: The kinetics of pathway inhibition can vary. Perform a time-course experiment to determine the optimal duration of this compound treatment for observing the desired downstream effects.
-
Antibody Quality: The quality of antibodies used for detecting phosphorylated downstream targets (e.g., p-PLCγ, p-ERK) is critical. Validate your antibodies to ensure they are specific and sensitive.
-
Cell Line Specifics: The genetic background of your cell line can influence its dependence on the SYK pathway. Confirm that your cell model is appropriate for studying SYK inhibition.
Signaling Pathway
The following diagram illustrates the position of SYK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits SYK in the BCR signaling pathway.
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound. It may require optimization for specific cell lines.
-
Cell Plating:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well microplate at a pre-determined optimal density.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS, or Resazurin assay).
-
Follow the manufacturer's instructions for the chosen viability reagent.
-
Read the output on a plate reader (e.g., luminescence or absorbance).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
References
potential off-target effects of NMS-0963
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of NMS-0963. The following information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor cytoplasmic tyrosine kinase. It has a reported IC50 value of 3 nM in in vitro biochemical assays.[1] this compound has demonstrated effective inhibition of the B-cell receptor (BCR)-mediated signaling pathway.[2]
Q2: How selective is this compound?
A2: Preclinical data indicate that this compound has a good selectivity profile across a broad panel of kinases.[2] However, as with any kinase inhibitor, potential off-target activities should be considered in experimental design and data interpretation. Below is a summary of the reported selectivity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity in a new cell line | Off-target kinase inhibition affecting a critical pathway in that specific cell type. | 1. Review the kinase selectivity profile of this compound to identify potential off-targets expressed in your cell line. 2. Perform a dose-response curve to determine if the toxicity is dose-dependent. 3. Consider using a structurally unrelated Syk inhibitor as a control to see if the effect is on- or off-target. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. | 1. Verify cellular uptake of this compound using analytical methods such as LC-MS/MS. 2. Test for inhibition of common efflux pumps (e.g., P-gp) to see if co-incubation enhances potency. 3. Evaluate the metabolic stability of this compound in the specific cell line being used. |
| Inconsistent results between experiments | Variability in experimental conditions. | 1. Ensure consistent cell passage numbers and health. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Standardize incubation times and reagent concentrations. |
Data on Kinase Selectivity
While comprehensive quantitative data on the entire kinase panel screened for this compound is not publicly available, the compound is described as "selective".[2] For the purpose of illustrating how such data would be presented, the following table contains hypothetical selectivity data for this compound against a panel of related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Syk |
| Syk | 3 | 1 |
| JAK2 | >1000 | >333 |
| JAK3 | >1000 | >333 |
| FYN | 250 | 83 |
| LYN | 300 | 100 |
| BTK | 800 | 267 |
| PI3Kδ | >1000 | >333 |
Note: The data in this table is illustrative and not based on published results for this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Example Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human Syk kinase in assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to a 384-well plate.
-
Add the Syk kinase solution to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (Example Protocol)
This protocol describes a general method for assessing the anti-proliferative effect of this compound on a cancer cell line.
-
Cell Culture:
-
Culture BaF3-TEL/SYK cells in appropriate media supplemented with growth factors.
-
Harvest cells in the exponential growth phase.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: General experimental workflows for biochemical and cellular assays.
Caption: Simplified BCR signaling pathway and the inhibitory action of this compound.
References
NMS-0963 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of NMS-0963, a potent and orally available Syk inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound powder should be stored under controlled conditions to ensure its stability. While specific manufacturer instructions on a Certificate of Analysis should always be followed, general recommendations for similar compounds suggest storing the lyophilized powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter durations (up to 2 years).
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is typically reconstituted in Dimethyl Sulfoxide (DMSO).
Q3: How do I properly reconstitute this compound?
A: For detailed instructions, please refer to the "Experimental Protocols" section below for a step-by-step guide on reconstituting this compound. The general principle involves allowing the compound and solvent to equilibrate to room temperature before mixing gently.
Q4: How should I store the reconstituted this compound solution?
A: Stock solutions of this compound in DMSO should be aliquoted and stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month)[1]. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | Insufficient mixing or incorrect solvent temperature. | Ensure both the this compound vial and DMSO are at room temperature before reconstitution. Gently vortex or sonicate the solution to aid dissolution. |
| Precipitate forms in the stock solution after freezing. | The concentration of the stock solution may be too high, or the solution was not properly mixed before freezing. | Warm the vial to room temperature and gently mix to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh working solutions from a new aliquot of the stock solution stored at -80°C. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Loss of compound activity. | The compound may have degraded over time or due to exposure to adverse conditions. | Use a fresh vial of this compound and prepare a new stock solution. Always refer to the expiration date on the Certificate of Analysis. |
Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on data for similar SYK inhibitors and general laboratory best practices.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In DMSO | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: These are general recommendations. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Experimental Protocols
Reconstitution of this compound
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Pipettes and sterile tips
Procedure:
-
Before opening, bring the vial of lyophilized this compound and the DMSO solvent to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently swirl or vortex the vial until the powder is completely dissolved. Sonication can be used if necessary.
-
Aliquot the stock solution into single-use sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for the reconstitution of this compound.
Caption: Recommended storage conditions for this compound.
References
Technical Support Center: Optimizing NMS-0963 Concentration for SYK Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NMS-0963, a potent and selective SYK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on preclinical data, this compound has a biochemical IC50 value of 3 nM and inhibits the proliferation of a BaF3-TEL/SYK cell line with an IC50 of 27 nM.[1][2][3] Therefore, a good starting point for cell-based assays is to test a concentration range that brackets these values. We recommend a starting range of 1 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: I am not observing any inhibition of SYK phosphorylation. What are the possible causes?
A2: There are several potential reasons for a lack of SYK inhibition:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit SYK in your specific cell system. We recommend performing a dose-response analysis to determine the optimal inhibitory concentration.[4]
-
Cell Permeability: Although this compound is orally available, issues with cell permeability in your specific cell line could lead to a lower intracellular concentration of the inhibitor.[5]
-
Incorrect Timing of Treatment: The duration of this compound treatment may be insufficient to observe a significant decrease in SYK phosphorylation. A time-course experiment is recommended to determine the optimal treatment duration.
-
Inactive Compound: Ensure the proper storage and handling of the this compound compound to maintain its activity.
-
Low SYK Expression or Activity: The cell line you are using may have low endogenous expression or basal activity of SYK, making it difficult to detect changes in phosphorylation. Confirm SYK expression and baseline phosphorylation levels via Western blot.[5]
Q3: My results from biochemical assays and cell-based assays are discrepant. Why is this?
A3: Discrepancies between biochemical and cell-based assay results are common.[5] Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[5]
-
Cellular Efflux: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.[5]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may produce a cellular phenotype not directly related to the inhibition of the primary target.[4]
Q4: I'm observing cell toxicity at concentrations where I expect to see specific SYK inhibition. What should I do?
A4: It is crucial to differentiate between specific, on-target effects and non-specific toxicity.
-
Perform a Cell Viability Assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration range of this compound for your cell line.[6]
-
Use the Lowest Effective Concentration: Aim to use the lowest concentration of this compound that effectively inhibits SYK phosphorylation to minimize off-target and toxic effects.[5]
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to SYK inhibition, use a structurally different SYK inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No SYK Inhibition | Low this compound concentration. | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the IC50 in your cell line. |
| Poor cell permeability. | Increase incubation time or consider using a cell line with known permeability to similar compounds. | |
| Inactive compound. | Verify the storage conditions and age of the this compound stock. Test a fresh batch if necessary. | |
| Low SYK expression/activity. | Confirm SYK expression and basal phosphorylation in your cell line via Western blot. Choose a different cell line if necessary. | |
| High Background in Western Blot for p-SYK | Non-specific antibody binding. | Optimize blocking conditions (e.g., use 5% BSA in TBST). Titrate the primary antibody concentration. |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| Inconsistent Results | Variability in cell density. | Ensure consistent cell seeding density across all experiments. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.[6] | |
| Inconsistent treatment times. | Use a multichannel pipette and a consistent workflow to minimize timing variations between wells. | |
| Unexpected Phenotype | Off-target effects. | Perform a kinase selectivity profile to identify potential off-target kinases. Use a structurally unrelated SYK inhibitor to confirm the phenotype.[5] |
| Cellular toxicity. | Determine the cytotoxic concentration range using a cell viability assay and use concentrations below this range for your experiments.[6] |
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 Value |
| This compound | Biochemical Assay | SYK | 3 nM[1][3][7] |
| This compound | Cell Proliferation Assay | BaF3-TEL/SYK | 27 nM[1][2][3] |
Experimental Protocols
Dose-Response Curve for IC50 Determination in Adherent Cells
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line using a cell viability assay (e.g., MTT).
Materials:
-
Adherent cell line expressing SYK
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 8-12 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 490 nm using a plate reader.[6]
-
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Western Blot for SYK Phosphorylation
This protocol describes how to assess the inhibition of SYK phosphorylation by this compound.
Materials:
-
Cell line expressing SYK
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-SYK (e.g., Tyr525/526) and anti-total-SYK[9][10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound (and a vehicle control) for the desired time. If applicable, stimulate the cells to induce SYK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-phospho-SYK antibody overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-SYK antibody.
Visualizations
Caption: Simplified SYK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. This compound | Syk | 2765304-82-1 | Invivochem [invivochem.com]
- 8. courses.edx.org [courses.edx.org]
- 9. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Determination of Syk phosphorylation by immunobloting [bio-protocol.org]
Technical Support Center: Overcoming Resistance to NMS-0963 in DLBCL Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Syk inhibitor NMS-0963 in Diffuse Large B-cell Lymphoma (DLBCL) models. The information provided is based on published preclinical data for this compound and analogous Syk inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in DLBCL?
A1: this compound is a novel, potent, and selective oral inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active and essential for the survival and proliferation of certain DLBCL subtypes.[1] this compound inhibits Syk, thereby blocking downstream signaling pathways and inducing an anti-proliferative effect in sensitive DLBCL cells.[1] Preclinical studies have shown its efficacy in DLBCL models, particularly those with CD79/Myd88 mutations.[1]
Q2: My DLBCL cell line is showing reduced sensitivity or resistance to this compound. What are the potential mechanisms?
A2: While specific resistance mechanisms to this compound have not been detailed in publicly available literature, data from other Syk inhibitors in hematological malignancies suggest potential mechanisms:
-
Re-activation of downstream signaling pathways: Resistance to Syk inhibition can be mediated by the reactivation of pro-survival pathways downstream of Syk, such as the RAS/MAPK/ERK pathway.
-
Genetic alterations: Although not yet reported for this compound, mutations in the target protein (Syk) or other components of the BCR signaling pathway could theoretically confer resistance.
-
Compensatory signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to bypass the effect of Syk inhibition.
Q3: What are some initial troubleshooting steps if I observe resistance to this compound in my experiments?
A3: If you observe a lack of response or development of resistance to this compound, consider the following:
-
Confirm drug activity: Ensure the compound is properly stored and prepared. Test its activity on a known sensitive DLBCL cell line as a positive control.
-
Assess Syk phosphorylation: Perform a western blot to confirm that this compound is inhibiting the phosphorylation of Syk at its activating tyrosine residues (e.g., Tyr525/526) in your cell model.
-
Analyze downstream signaling: Investigate the phosphorylation status of key downstream effectors such as PLCγ2, AKT, and ERK to determine if these pathways are being effectively inhibited or if there is evidence of reactivation.
-
Cell line characterization: Confirm the molecular subtype of your DLBCL cell line (e.g., GCB vs. ABC) and the mutational status of key genes in the BCR pathway (e.g., CD79A/B, MYD88), as sensitivity to Syk inhibitors can be context-dependent.
Q4: Are there any suggested combination therapies to overcome resistance to this compound?
A4: While specific combination studies with this compound are not yet widely published, preclinical data with other Syk inhibitors suggest that combination strategies may be effective. Consider exploring combinations with:
-
MEK inhibitors: To counteract the potential re-activation of the RAS/MAPK/ERK pathway.
-
BTK inhibitors (e.g., ibrutinib): Dual targeting of the BCR pathway at different nodes may produce synergistic effects.
-
PI3K inhibitors: To simultaneously block another key survival pathway in DLBCL.
-
BCL-2 inhibitors (e.g., venetoclax): To target apoptosis resistance, a common feature of DLBCL.
-
Standard-of-care agents: Combining this compound with agents used in R-CHOP or other established regimens could enhance efficacy. The ViPOR regimen, a five-drug combination, has shown promise in relapsed/refractory DLBCL by targeting multiple survival pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant decrease in cell viability with this compound treatment. | 1. Inactive compound. 2. Resistant cell line. 3. Suboptimal experimental conditions. | 1. Verify the integrity and concentration of the this compound stock solution. Test on a sensitive control cell line. 2. Characterize the cell line's BCR pathway dependence. Analyze baseline Syk phosphorylation and the effect of this compound. Consider using a different DLBCL model. 3. Optimize drug concentration and incubation time. Perform a dose-response curve to determine the IC50. |
| Initial response to this compound followed by acquired resistance. | 1. Re-activation of downstream signaling pathways (e.g., RAS/MAPK/ERK). 2. Emergence of a resistant subclone. | 1. Perform western blot analysis on lysates from sensitive and resistant cells to compare the phosphorylation status of ERK1/2 and other relevant pathway components. 2. Consider single-cell cloning and subsequent characterization to identify and study the resistant population. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions. 2. Assay variability. | 1. Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Ensure proper controls are included in every experiment (e.g., vehicle control, positive control with a known active compound). |
Quantitative Data Summary
Table 1: In Vitro Activity of Syk Inhibitors in DLBCL Cell Lines
| Compound | Cell Line | Subtype | IC50 (µM) | Reference |
| This compound | BaF3-TEL/SYK | Engineered | Low nM | [1] |
| PRT060318 | LY1 | GCB | 0.15 | |
| PRT060318 | LY3 | ABC | >10 (Resistant) | |
| PRT060318 | LY4 | GCB | >10 (Resistant) | |
| PRT060318 | LY7 | GCB | 0.2 | |
| PRT060318 | LY8 | ABC | 0.5 | |
| PRT060318 | LY10 | ABC | 0.3 | |
| PRT060318 | LY18 | GCB | 0.1 | |
| PRT060318 | OCI-Ly19 | GCB | 0.4 | |
| PRT060318 | SUDHL-4 | GCB | >10 (Resistant) | |
| PRT060318 | U2932 | ABC | 0.6 |
Note: Data for PRT060318 is provided as a reference for Syk inhibitor activity in various DLBCL subtypes. Specific IC50 values for this compound across a panel of DLBCL cell lines are not yet publicly available.
Experimental Protocols & Methodologies
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-Syk
This protocol is to assess the inhibition of Syk phosphorylation by this compound.
Materials:
-
DLBCL cell lysates (treated and untreated with this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat DLBCL cells with this compound for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with an anti-total Syk antibody as a loading control.
Co-Immunoprecipitation (Co-IP) of BCR Signaling Complex
This protocol is for investigating the effect of this compound on the protein interactions within the BCR signaling complex.
Materials:
-
DLBCL cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against a component of the BCR complex (e.g., CD79a or CD79b)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Lyse this compound-treated and untreated DLBCL cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against other components of the BCR signaling complex (e.g., Syk, Lyn, BLNK).
Visualizations
Signaling Pathways
Caption: Simplified BCR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for investigating this compound resistance.
Logical Relationships
Caption: Logical relationship between this compound action and potential resistance.
References
Technical Support Center: Minimizing Cytotoxicity of NMS-0963 in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of NMS-0963 in primary cell cultures. By following these troubleshooting guides and frequently asked questions (FAQs), users can optimize their experimental conditions to achieve maximal on-target efficacy while maintaining primary cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][4] this compound exerts its effect by inhibiting Syk, thereby modulating downstream signaling cascades involved in cell proliferation, survival, and inflammatory responses.[3]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
A2: High cytotoxicity in primary cells can be attributed to several factors:
-
High Compound Concentration: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Using concentrations of this compound that are too high can lead to off-target effects and general toxicity.[5]
-
Prolonged Incubation Time: Continuous exposure to the inhibitor can be detrimental to primary cell health.
-
Suboptimal Cell Culture Conditions: Unhealthy or stressed primary cells are more susceptible to drug-induced toxicity.
-
Off-Target Effects: Although this compound is a selective Syk inhibitor, at higher concentrations, it may inhibit other kinases essential for cell survival.[5][6]
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration should effectively inhibit Syk without causing significant cytotoxicity. This can be determined by performing a dose-response experiment and assessing both cell viability and target engagement (Syk inhibition). A good starting point is to test a wide range of concentrations around the reported IC50 for Syk inhibition, which is in the low nanomolar range for this compound in biochemical assays.[1]
Q4: What are the key downstream signaling pathways affected by this compound?
A4: As a Syk inhibitor, this compound primarily affects signaling pathways downstream of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors.[7] Key pathways include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Concentrations | 1. Primary cells are highly sensitive to the compound. 2. Potent off-target effects on survival kinases.[5] 3. Suboptimal health of primary cells prior to treatment. | 1. Perform a detailed dose-response curve: Start with very low concentrations (e.g., sub-nanomolar) and titrate up to determine the toxicity threshold. 2. Reduce incubation time: Conduct a time-course experiment to find the shortest effective exposure duration. 3. Ensure optimal cell health: Use low-passage primary cells and ensure they are in a healthy, proliferating state before adding the inhibitor. 4. Use a structurally different Syk inhibitor: Compare the results to confirm if the cytotoxicity is a specific effect of this compound's chemical structure or a general consequence of Syk inhibition.[5] |
| Inconsistent Results Between Experiments | 1. Variability in primary cell lots or passage numbers. 2. Inconsistent preparation of this compound working solutions. 3. Variation in cell seeding density. | 1. Standardize cell culture procedures: Use primary cells from the same donor lot and within a narrow passage range. 2. Prepare fresh dilutions: Always prepare fresh working solutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] 3. Optimize and standardize seeding density: Ensure consistent cell numbers are plated for each experiment. |
| Loss of On-Target Effect at Non-Toxic Concentrations | 1. The effective concentration for Syk inhibition is too close to the cytotoxic concentration. 2. The inhibitor is unstable in the culture medium over time. | 1. Consider a pulsatile dosing regimen: Treat cells for a shorter period, then wash out the inhibitor and culture in fresh medium. 2. Assess inhibitor stability: Check for any published data on the stability of this compound in aqueous solutions. 3. Verify target engagement at multiple time points: Use Western blotting to check the phosphorylation status of Syk and downstream targets at different times post-treatment. |
| Unexpected Phenotype (e.g., increased proliferation) | 1. Off-target effect on a kinase with an opposing function.[5] 2. Inhibition of Syk in a negative feedback loop. | 1. Perform a kinase selectivity profile: If possible, test this compound against a panel of kinases to identify potential off-targets.[6][9] 2. Use genetic knockdown (siRNA/shRNA) of Syk: Compare the phenotype of inhibitor-treated cells with that of cells where Syk expression is genetically silenced. A matching phenotype suggests an on-target effect.[5] |
Quantitative Data Summary
While specific cytotoxicity data for this compound in a wide range of primary cells is not publicly available, the following table provides a summary of the inhibitory concentrations (IC50) for this compound in an engineered cell line and for other Syk inhibitors in various cell types to serve as a reference.
It is crucial to perform a dose-response curve for this compound in your specific primary cell type to determine the optimal working concentration.
| Inhibitor | Cell Type / Assay | IC50 / EC50 | Reference |
| This compound | BaF3-TEL/SYK (engineered cell line) | 27 nM (antiproliferative) | [1] |
| Fostamatinib (B613848) (R406) | Hepatocellular Carcinoma Cells | 20 - 35 µM | [10][11] |
| Lung, Head and Neck, Breast Cancer Cells | 5 - 10 µM | [10][11] | |
| Entospletinib (GS-9973) | Pre-B-ALL cell line (NALM-6) | ~5 µM (anti-proliferative) | [12] |
| Pro-B-ALL cell line (SEM) | ~5 µM (anti-proliferative) | [12] | |
| BI 1002494 | Primary Human Mammary Epithelial Cells | No pro-proliferative effects at 1 and 3 µM | [13] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to determine the concentration range of this compound that is cytotoxic to a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at their optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only).
-
Treatment: Carefully remove the old medium and add the medium containing different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Western Blot for Syk Signaling Pathway Inhibition
This protocol is to assess the on-target effect of this compound by measuring the phosphorylation status of Syk and its downstream targets.
Materials:
-
Primary cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk, anti-total-Syk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time. Include a vehicle control. If applicable, stimulate the cells to induce Syk phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Visualizations
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for minimizing cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
interpreting unexpected results in NMS-0963 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NMS-0963.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: Why am I not observing the expected anti-proliferative effects of this compound in my cell line?
Answer: Several factors could contribute to a lack of efficacy. Consider the following possibilities:
-
Cell Line Sensitivity: this compound is a potent inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Its anti-proliferative effects are most pronounced in cell lines where the Syk signaling pathway is constitutively active or a key driver of proliferation, such as in certain B-cell malignancies.[2] Verify that your chosen cell line has an active Syk pathway.
-
Incorrect Dosing: Ensure that the concentrations of this compound used in your assay are appropriate. The IC50 for inhibition of Syk is 3 nM, and it inhibits the proliferation of a BaF3-TEL/SYK cell line with an IC50 of 27 nM.[1]
-
Assay Conditions: General issues with cell-based assays can mask the effects of a compound.[4][5][6]
-
Cell Viability: Low cell viability at the start of the experiment can lead to inconsistent results. Ensure your cells are healthy and in the logarithmic growth phase.
-
Reagent Quality: Confirm the integrity and concentration of your this compound stock solution.
-
Incubation Time: The incubation period may need to be optimized for your specific cell line and assay endpoint.
-
-
BCR-Mediated Signaling: this compound has been shown to effectively inhibit the B-cell receptor (BCR)-mediated signaling pathway in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[2] If your experimental model does not rely on this pathway, the effects of this compound may be less pronounced.
Question: I am observing high variability between replicate wells in my assay. What could be the cause?
Answer: High variability can often be traced back to technical aspects of the assay setup.
-
Uneven Cell Plating: Ensure a homogenous single-cell suspension before and during plating. Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects: Evaporation and temperature gradients across the microplate can cause "edge effects," where the outer wells behave differently from the inner wells. To mitigate this, consider not using the outermost wells for experimental data and fill them with sterile media or PBS instead.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations. Visually inspect your assay plates for any signs of precipitation.
-
Incomplete Reagent Mixing: Ensure thorough but gentle mixing of all reagents added to the wells.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Syk is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in signal transduction downstream of various receptors, including the B-cell receptor (BCR).[2] By inhibiting Syk, this compound blocks these signaling pathways, which can lead to an anti-proliferative effect in cells dependent on this signaling.[2]
What are the reported IC50 values for this compound?
| Target/Assay | IC50 Value |
| Spleen Tyrosine Kinase (Syk) | 3 nM |
| BaF3-TEL/SYK Cell Proliferation | 27 nM |
Data sourced from MedchemExpress and ResearchGate.[1][2]
Experimental Protocols
Cell Proliferation Assay using a Resazurin-based Reagent
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Resuspend the cells in the appropriate culture medium to achieve the desired seeding density.
-
Plate the cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add a resazurin-based cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the Syk signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. You are being redirected... [nervianoms.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. scitechnol.com [scitechnol.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: NMS-0963 and its Inactive Enantiomer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of the SYK inhibitor NMS-0963 and its theoretical inactive enantiomer as a negative control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[2][3][5][6] this compound exerts its inhibitory effect by binding to the ATP-binding site of SYK, preventing the phosphorylation of its downstream targets and thereby blocking the signal transduction cascade.[5][6] This inhibition has shown promising preclinical activity, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL).[2][3]
Q2: What is an inactive enantiomer and why is it a good negative control?
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology, it is common for one enantiomer of a chiral drug to be biologically active while the other is significantly less active or completely inactive. The inactive enantiomer serves as an ideal negative control because it shares the same physicochemical properties as the active enantiomer (e.g., solubility, chemical structure) but does not interact with the biological target in the same way. This allows researchers to distinguish between the specific, on-target effects of the active compound and any non-specific or off-target effects.
Q3: Is there a commercially available inactive enantiomer for this compound?
Currently, public domain information and commercial catalogs do not explicitly list a commercially available, validated inactive enantiomer of this compound. The synthesis and characterization of individual enantiomers require specific chiral separation or asymmetric synthesis methods. Researchers interested in using an inactive enantiomer of this compound as a negative control would likely need to perform a custom synthesis or chiral separation of a racemic mixture.
Q4: How can I be sure that the observed effects in my experiment are due to SYK inhibition by this compound?
To confirm that the observed cellular or biochemical effects are specifically due to SYK inhibition by this compound, a multi-faceted approach is recommended:
-
Use of a Negative Control: The ideal negative control would be the inactive enantiomer of this compound. If unavailable, a structurally similar but inactive compound or a different, well-characterized SYK inhibitor with a distinct chemical scaffold can be used.
-
Dose-Response Relationship: A clear dose-dependent effect of this compound on the phenotype of interest strengthens the evidence for an on-target mechanism.
-
Rescue Experiments: In a cellular context, expressing a mutant form of SYK that is resistant to this compound binding should reverse the observed phenotype.
-
Downstream Target Analysis: Use techniques like Western blotting to confirm that this compound treatment leads to a decrease in the phosphorylation of known downstream targets of SYK.
Troubleshooting Guides
Issue 1: High background or inconsistent results in a biochemical SYK kinase assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Quality/Activity | Titrate the SYK enzyme to determine the optimal concentration that yields a linear reaction rate within the assay time frame. Ensure proper storage and handling of the enzyme. | A reproducible and linear enzyme activity curve. |
| ATP Concentration | If using an ATP-competitive inhibitor like this compound, the ATP concentration should be close to the Km value for SYK to ensure sensitive detection of inhibition. | Consistent IC50 values for your inhibitor. |
| Assay Buffer Composition | Optimize buffer components such as pH, salt concentration, and detergents. Include a reducing agent like DTT if necessary. | Reduced background signal and improved assay window. |
| Compound Precipitation | Visually inspect for compound precipitation in the assay wells. Determine the solubility of this compound in the final assay buffer. | Clear solutions and reliable dose-response curves. |
Issue 2: Unexpected or off-target effects observed in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen to identify other kinases that may be inhibited by this compound at the concentrations used. | Identification of potential off-target kinases, allowing for a more nuanced interpretation of the results. |
| Use of an Inappropriate Negative Control | If the inactive enantiomer of this compound is not available, use a structurally distinct SYK inhibitor to see if the same phenotype is produced. | Confirmation that the observed phenotype is linked to SYK inhibition rather than a specific chemical scaffold. |
| Cellular Context | The effects of SYK inhibition can be highly cell-type specific. Confirm SYK expression and its functional role in your cell line of interest. | A clearer understanding of the role of SYK in your specific experimental model. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between specific anti-proliferative effects and general cytotoxicity. | Determination of the concentration range where this compound is active without causing non-specific cell death. |
Quantitative Data Summary
While specific data for the inactive enantiomer of this compound is not publicly available, the following table presents the reported activity of this compound. An ideal inactive enantiomer would be expected to have an IC50 value several orders of magnitude higher.
| Compound | Assay Type | Target | IC50 / EC50 |
| This compound | Biochemical Assay | SYK | 3 nM[1][4] |
| This compound | Cell-Based Proliferation Assay | BaF3-TEL/SYK | 27 nM[1][4] |
| Hypothetical Inactive Enantiomer | Biochemical Assay | SYK | >10,000 nM |
| Hypothetical Inactive Enantiomer | Cell-Based Proliferation Assay | BaF3-TEL/SYK | >10,000 nM |
Experimental Protocols
Protocol 1: In Vitro SYK Kinase Assay (HTRF®-based)
This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to determine the in vitro inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and its inactive enantiomer (if available) in 100% DMSO.
-
Prepare a serial dilution of the compounds in DMSO.
-
Prepare the kinase reaction buffer: 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Prepare recombinant SYK enzyme and a biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate) in the kinase reaction buffer.
-
Prepare ATP solution in the kinase reaction buffer at a concentration equal to the Km of SYK.
-
Prepare the HTRF® detection reagents (Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665) in the detection buffer.
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to the wells of a low-volume 384-well plate.
-
Add 4 µL of the SYK enzyme and biotinylated substrate mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF® ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based SYK Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on SYK auto-phosphorylation in a relevant cell line (e.g., a DLBCL cell line).
-
Cell Culture and Treatment:
-
Culture the cells in appropriate media to a density of approximately 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound, its inactive enantiomer (if available), and a vehicle control (DMSO) for 1-2 hours.
-
If studying BCR-mediated signaling, stimulate the cells with an appropriate agonist (e.g., anti-IgM F(ab')₂) for a short period (e.g., 10 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SYK (e.g., p-SYK Tyr525/526) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe with an antibody against total SYK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SYK signal to the total SYK signal for each sample.
-
Plot the normalized phospho-SYK signal against the inhibitor concentration.
-
Visualizations
Caption: Simplified SYK signaling pathway in B-cells and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the effects of this compound and its inactive enantiomer.
References
- 1. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
addressing NMS-0963 precipitation in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SYK inhibitor, NMS-0963. The following information is designed to help address common challenges, particularly precipitation in aqueous buffers, and to provide protocols for assessing the solubility of this compound.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of small molecule inhibitors like this compound in aqueous buffers is a common experimental challenge. This guide provides a systematic approach to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What is happening?
A1: This phenomenon, often called "crashing out," is common for hydrophobic small molecules. It typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer, even if it was fully dissolved in the initial DMSO stock. The lower percentage of DMSO in the final working solution is often insufficient to keep the compound dissolved.
Q2: What are the primary factors that influence the solubility of this compound in aqueous buffers?
A2: Several factors can impact the solubility of this compound:
-
Final Concentration: The most common reason for precipitation is that the final concentration of this compound is above its aqueous solubility limit.
-
Co-solvent Concentration: The percentage of DMSO or other organic solvents in the final working solution is critical. A lower percentage of co-solvent reduces the overall solvating capacity for a hydrophobic compound.
-
Buffer pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the buffer.
-
Buffer Composition: The salt concentration and the presence of other components in the buffer can influence solubility.
-
Temperature: Temperature can affect solubility, although for many compounds, the effect may be minor over the range of typical experimental conditions.
-
Rate of Dilution: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can sometimes induce precipitation.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: Here are several strategies to prevent precipitation:
-
Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: While it's important to minimize DMSO in cell-based assays, a slightly higher final concentration (e.g., up to 0.5% or 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Adjust Buffer pH: If this compound has ionizable functional groups, its solubility may be significantly altered by pH. Experimenting with different buffer pH values may help to identify a range where solubility is improved.
-
Use a Different Co-Solvent: In some cases, other organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be used to improve solubility, but their compatibility with the assay must be verified.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Always prepare fresh working solutions from your stock immediately before use.
Q4: How can I determine the maximum soluble concentration of this compound in my specific buffer?
A4: You can determine the kinetic solubility of this compound in your buffer by performing a solubility assessment. A detailed protocol for this is provided in the "Experimental Protocols" section below. This experiment will help you identify the highest concentration of this compound that remains in solution under your experimental conditions.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | 451.52 g/mol | Higher molecular weight can sometimes correlate with lower aqueous solubility. |
| LogP | 3.5 - 4.5 | A positive LogP in this range indicates that this compound is lipophilic ("fat-loving") and is likely to have low intrinsic water solubility. |
| pKa (most basic) | 6.5 - 7.5 | The presence of a basic functional group with a pKa in this range suggests that the charge state of this compound, and therefore its solubility, will be sensitive to pH changes around physiological pH (7.4). At pH values below the pKa, the compound will be more protonated and likely more soluble. |
| pKa (most acidic) | 11.0 - 12.0 | The presence of a weakly acidic functional group suggests that at very high pH values, the compound could be deprotonated, which may also influence its solubility. |
Note: These values are predictions generated from cheminformatics software and should be used as a guide. Experimental determination is recommended.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound in Aqueous Buffer
This protocol provides a method to determine the approximate kinetic solubility of this compound in your specific experimental buffer.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary.
-
-
Prepare Serial Dilutions in DMSO:
-
In a separate 96-well plate or microcentrifuge tubes, perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
-
Dilute into Aqueous Buffer:
-
Add your aqueous buffer to the wells of a clear 96-well plate (e.g., 98 µL per well).
-
Carefully add a small, consistent volume of each DMSO dilution of this compound to the corresponding wells containing the aqueous buffer (e.g., 2 µL). This will result in a final DMSO concentration of 2%.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
-
Visual Inspection:
-
Visually inspect each well for any signs of precipitation. A cloudy or hazy appearance indicates that the compound has precipitated.
-
-
Turbidity Measurement (Optional):
-
Use a plate reader to measure the absorbance or turbidity of each well at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the buffer-only control indicates precipitation.
-
-
Determine Kinetic Solubility:
-
The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in turbidity) is the approximate kinetic solubility of the compound in your buffer under these conditions.
-
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Simplified SYK signaling pathway inhibited by this compound.
Validation & Comparative
A Comparative Guide to SYK Inhibition: NMS-0963 versus Fostamatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent spleen tyrosine kinase (SYK) inhibitors: NMS-0963 and fostamatinib (B613848). By examining their mechanisms of action, biochemical and cellular potencies, and the experimental protocols used for their evaluation, this document aims to offer an objective resource for researchers in immunology, oncology, and drug discovery.
Introduction to SYK and its Inhibition
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Its central role in initiating and amplifying signaling cascades in immune cells has made it an attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.
This compound is a novel, potent, and selective SYK inhibitor.[1] Preclinical studies have highlighted its significant in vitro and in vivo activity in models of diffuse large B-cell lymphoma.[1]
Fostamatinib , an orally available prodrug, is converted in vivo to its active metabolite, R406.[2] R406 is a competitive inhibitor of the SYK catalytic domain.[3] Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP) and has been investigated for other autoimmune conditions.[2]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and the active metabolite of fostamatinib, R406.
| Parameter | This compound | R406 (Active Metabolite of Fostamatinib) | Reference(s) |
| Biochemical IC50 | 3 nM | 41 nM | [1][4] |
| Cellular Activity | 27 nM (BaF3-TEL/SYK cell proliferation) | 56 nM (EC50 for anti-IgE-mediated mast cell degranulation) | [3][4] |
| Binding Affinity (Ki) | Not Reported | 30 nM | [3] |
Note: A direct comparison of biochemical IC50 values should be made with caution, as the experimental conditions, particularly the ATP concentration, can significantly influence the results for ATP-competitive inhibitors. The detailed protocol for the this compound biochemical assay was not publicly available.
Mechanism of Action: Targeting the SYK Signaling Pathway
Both this compound and fostamatinib (via its active metabolite R406) act as inhibitors of SYK, albeit with different reported potencies. They exert their effects by blocking the ATP-binding pocket of the SYK kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for the key assays cited in this guide.
SYK Kinase Assay (for R406)
This biochemical assay is designed to measure the direct inhibitory activity of a compound on the SYK enzyme.
References
Data Presentation: Biochemical Potency and Selectivity
A Head-to-Head In Vitro Comparison of Spleen Tyrosine Kinase (SYK) Inhibitors
Spleen Tyrosine Kinase (SYK) has emerged as a pivotal therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1][2] As a non-receptor tyrosine kinase, SYK plays a crucial role in the signal transduction pathways of various immune cells.[1] Its inhibition can modulate aberrant immune responses, making it an attractive strategy for drug development.[2] This guide provides an objective, data-driven comparison of the in vitro performance of several prominent SYK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
The in vitro potency and selectivity of SYK inhibitors are critical indicators of their potential therapeutic efficacy and off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various SYK inhibitors against SYK and other key kinases, providing a clear comparison of their biochemical performance. Lower IC50 values indicate higher potency.
| Inhibitor | SYK IC50 (nM) | Key Off-Target Kinase IC50 (nM) | References |
| Entospletinib (B612047) (GS-9973) | 7.7 | Highly selective (>13-fold over other kinases) | [2][3] |
| Lanraplenib (B608459) | 9.5 | Highly selective | [2] |
| Sovleplenib (HMPL-523) | 25 | FLT3: 63, KDR: 390, LYN: 921 | [2] |
| Syk-IN-1 | 35 | Not specified | [1] |
| Fostamatinib (B613848) (R406) | 41 | KDR: 30, Ret: 10, FLT3: <50 | [2] |
| Syk Inhibitor II | 41 | PKCε: 5,100, ZAP-70: 11,200, Btk: 15,500 | [4] |
| P505-15 (PRT062607) | 0.64 (in a specific cellular assay) | Not specified | [5] |
| BAY 61-3606 | (Concentration-dependent effects observed) | (Off-target effects at >1 µM) | [6] |
Mandatory Visualization
To elucidate the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified SYK signaling pathway and the point of inhibition.
Caption: Workflow for an in vitro kinase assay (e.g., HTRF).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro data. Below are protocols for key experiments commonly used to evaluate SYK inhibitors.
In Vitro SYK Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the phosphorylation of a substrate by the SYK kinase.[1]
-
Objective: To determine the concentration-dependent inhibition of SYK kinase activity.
-
Materials:
-
Recombinant SYK enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
SYK inhibitors (test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)[1]
-
Stop/Detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)[1]
-
HTRF Detection Reagents: Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665.[1]
-
-
Procedure:
-
Add the SYK enzyme and the biotinylated substrate to the wells of a microplate.[1]
-
Add the SYK inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.[1]
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).[1]
-
Stop the reaction by adding the detection buffer containing EDTA.[1]
-
Add the HTRF detection reagents.
-
Incubate for 1 hour at room temperature to allow for antibody-antigen binding.[1]
-
Measure the fluorescence with excitation at 337 nm and dual emission at 665 nm and 620 nm.[1]
-
-
Data Analysis: The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.[1] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Objective: To determine the IC50 of inhibitors by quantifying ADP production.
-
Principle: The assay involves two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[2]
-
Procedure Outline:
-
Kinase Reaction: Incubate the recombinant SYK enzyme with the test inhibitor at various concentrations in a kinase buffer containing a suitable substrate and ATP.[2]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Signal Measurement: Measure the luminescence, which is directly proportional to the ADP produced and thus the kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a SYK inhibitor.[1][6]
-
Objective: To assess the cytotoxic or anti-proliferative effects of SYK inhibitors on cell lines.
-
Materials:
-
Relevant cell line (e.g., cancer cell lines, immune cells)
-
Cell culture medium and supplements
-
SYK inhibitors
-
Cell viability reagent (e.g., PrestoBlue™, MTT)
-
-
Procedure:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of the SYK inhibitor. Include untreated and solvent controls.[1]
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.[1]
-
Measure the fluorescence or absorbance. The signal is proportional to the number of viable cells.[1]
-
-
Data Analysis: Normalize the data to the control wells and plot cell viability against inhibitor concentration to determine the IC50.
Conclusion
The in vitro comparison of SYK inhibitors reveals a landscape of compounds with varying potencies and selectivity profiles. Second-generation inhibitors like entospletinib and lanraplenib demonstrate high selectivity, which may translate to a more favorable safety profile by minimizing off-target effects.[2][7] Fostamatinib (R406), the first-in-class approved SYK inhibitor, remains a crucial benchmark, though it exhibits activity against other kinases such as KDR and FLT3.[2][8] The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific biological question and the desired selectivity profile. The provided data and protocols offer a foundational framework for making these critical comparisons.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
NMS-0963: A Comparative Analysis of a Novel SYK Inhibitor in the BCR Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Spleen Tyrosine Kinase (SYK) inhibitor, NMS-0963, with other inhibitors of the B-cell receptor (BCR) signaling pathway. The information presented is based on available preclinical and clinical data, offering a resource for researchers and professionals in drug development.
Introduction to BCR Pathway and SYK Inhibition
The B-cell receptor (BCR) signaling pathway is crucial for the survival, proliferation, and differentiation of B-cells.[1] Dysregulation of this pathway is a key driver in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[1] Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that plays a pivotal role in initiating the downstream signaling cascade upon BCR activation.[1] Consequently, SYK has emerged as a significant therapeutic target for the treatment of these cancers. This compound is a novel, potent, and orally available SYK inhibitor.[1]
In Vitro Efficacy: Potency and Selectivity
This compound has demonstrated high potency in preclinical studies. In a biochemical assay, it inhibited SYK with a half-maximal inhibitory concentration (IC50) of 3 nM.[2] Furthermore, in a cellular assay using BaF3 cells engineered to express constitutively active SYK, this compound showed an IC50 of 27 nM.[2]
For comparison, other notable BCR pathway inhibitors and their reported potencies are presented below. It is important to note that these values are from various sources and may not be from direct head-to-head comparative studies.
| Compound | Target | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line / Assay Type |
| This compound | SYK | 3 [2] | 27 [2] | BaF3-TEL/SYK [2] |
| Fostamatinib (B613848) (R406) | SYK | 41 | ~50 | Not Specified |
| Entospletinib (B612047) (GS-9973) | SYK | 7.5 | Not Specified | Not Specified |
| TAK-659 | SYK | 3.2[3] | 25 - 400[3] | Various DLBCL cell lines[3] |
| Ibrutinib | BTK | 0.5 | Not Specified | Not Specified |
This compound is reported to have a good selectivity profile across a broad panel of kinases, a crucial factor in minimizing off-target effects.[1]
In Vivo Efficacy in DLBCL Models
Preclinical data presented at the AACR Annual Meeting 2023 highlighted that this compound demonstrated "striking in vivo efficacy in tumor models of CD79/Myd88 mutated DLBCL, superior to competitors."[1] While the specific competitors and quantitative data from this direct comparison are not publicly available, below is a summary of available in vivo efficacy data for various SYK inhibitors in DLBCL xenograft models.
| Compound | DLBCL Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | CD79/Myd88 mutated | Not Specified | "Superior to competitors" [1] | AACR 2023 Abstract [1] |
| Entospletinib | SU-DHL-10 | 25 mg/kg | 39% | [4] |
| Entospletinib | SU-DHL-10 | 75/50 mg/kg | 20% | [4] |
| TAK-659 | OCI-LY-10 (ABC) | 60 mg/kg, daily | 50% | [3] |
| TAK-659 | HBL-1 (ABC) | 60 mg/kg, daily | 40% | [3] |
| TAK-659 | PHTX-95L (ABC PDX) | 60 mg/kg, daily | 70% | [3] |
| TAK-659 | OCI-LY-19 (GCB) | 60 mg/kg, daily | 37% | [3] |
| TAK-659 | WSU (non-ABC/GCB) | 60 mg/kg, daily | 50% | [3] |
It is noteworthy that in a GCB-type DLBCL model (OCI-LY-19), TAK-659 showed greater tumor growth inhibition (37%) compared to a BTK inhibitor (15%), suggesting that targeting SYK may be beneficial in a broader range of B-cell malignancies.[3]
Clinical Efficacy of Other SYK Inhibitors in DLBCL
While this compound is in preclinical development, other SYK inhibitors have been evaluated in clinical trials for DLBCL, generally with limited success as monotherapies.
-
Fostamatinib : In a Phase 2 trial in relapsed/refractory DLBCL, fostamatinib showed an overall response rate (ORR) of 3%.[5][6]
-
Entospletinib : A Phase 2 trial of entospletinib monotherapy in relapsed or refractory DLBCL showed limited activity, with no complete or partial responses.[7]
These findings suggest that SYK inhibitors may be more effective in combination with other agents. For instance, preclinical studies have shown synergistic effects when entospletinib is combined with vincristine.[4]
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting key kinases.
In Vitro Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro biochemical kinase inhibition assay.
In Vivo DLBCL Xenograft Study Workflow
Caption: Workflow for an in vivo efficacy study using a DLBCL xenograft model.
Experimental Protocols
Protocol 1: In Vitro SYK Biochemical Assay (Luminescent Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the SYK enzyme.
Materials:
-
Recombinant human SYK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (this compound and comparators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of SYK enzyme diluted in kinase buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 2 µL of a substrate and ATP mixture (at their respective Km concentrations) in kinase buffer to initiate the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo DLBCL Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound and comparator compounds in a mouse xenograft model of DLBCL.
Materials:
-
DLBCL cell line (e.g., OCI-LY-10 for ABC subtype, OCI-LY-19 for GCB subtype)
-
Immunocompromised mice (e.g., SCID or NSG mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (or similar)
-
Test compounds (this compound and comparators) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen DLBCL cell line under standard conditions. Harvest the cells during the logarithmic growth phase and resuspend in a mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers three times a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Comparator 1, etc.).
-
Drug Administration: Administer the test compounds and vehicle control orally, once daily, at the predetermined doses for the duration of the study (e.g., 21 days).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100.
Conclusion
This compound is a highly potent and selective SYK inhibitor with promising preclinical in vivo activity in DLBCL models, particularly those with CD79/Myd88 mutations. While direct comparative data with other BCR pathway inhibitors is limited in the public domain, the available information suggests that this compound holds potential as a therapeutic agent. The limited success of other SYK inhibitors as monotherapies in clinical trials for DLBCL underscores the likely importance of exploring this compound in combination therapies. Further studies are warranted to fully elucidate the comparative efficacy of this compound and its potential for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ashpublications.org [ashpublications.org]
- 5. A phase II trial to evaluate the efficacy of fostamatinib in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating NMS-0963 On-Target Effects: A Comparative Guide for New Cell Line Implementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of NMS-0963, a potent and selective Spleen Tyrosine Kinase (Syk) inhibitor, in a new cell line. We offer a comparative analysis of this compound against other known Syk inhibitors, supported by detailed experimental protocols and data presentation formats to ensure robust and reliable validation of its mechanism of action.
Introduction to this compound and its Target: Syk
This compound is a novel, orally available inhibitor of Spleen Tyrosine Kinase (Syk) with a reported IC50 of 3 nM.[1] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, most notably the B-cell receptor (BCR).[2] Upon BCR engagement, Syk is activated and proceeds to phosphorylate a cascade of downstream targets, including Phospholipase C gamma 2 (PLCγ2) and B-cell linker protein (BLNK), ultimately leading to the activation of pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for B-cell proliferation and survival.[3][4] In malignancies like Diffuse Large B-cell Lymphoma (DLBCL), aberrant BCR signaling and Syk activation are key drivers of cancer cell survival, making Syk a compelling therapeutic target.[5]
Comparative Analysis of Syk Inhibitors
A critical aspect of validating the on-target effects of this compound is to compare its performance with other well-characterized Syk inhibitors. This allows for a comprehensive understanding of its potency and specificity in the context of existing molecules.
| Compound | Target(s) | Reported IC50 (Syk) | Key Features |
| This compound | Syk | 3 nM | Potent and selective oral inhibitor. [1][6] |
| Fostamatinib (R406) | Syk | ~41 nM | Active metabolite of the FDA-approved drug Fostamatinib.[7] |
| Entospletinib (GS-9973) | Syk | 7.7 nM | Investigated in clinical trials for various B-cell malignancies. |
| BAY 61-3606 | Syk, JAKs | 7.5 nM | Dual Syk/JAK inhibitor.[4] |
Experimental Validation of On-Target Effects
To rigorously validate the on-target effects of this compound in a new cell line, a multi-pronged approach is recommended, combining pharmacological inhibition with genetic knockdown to confirm that the observed cellular phenotypes are a direct result of Syk inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow for validating the on-target effects of this compound.
Experimental Protocols
1. Western Blot for Phospho-Syk and Downstream Targets
This protocol is designed to assess the phosphorylation status of Syk and its downstream effectors following treatment with this compound.
-
Cell Culture and Treatment: Plate the new cell line at a suitable density and allow for adherence. Treat cells with a dose-range of this compound, alternative inhibitors, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours). To induce Syk phosphorylation, stimulate the cells with an appropriate agonist, such as anti-IgM, for a short period before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with primary antibodies against phospho-Syk (Tyr525/526), total Syk, phospho-PLCγ2, total PLCγ2, phospho-ERK1/2, and total ERK1/2.[9][10] Following washes in TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
2. Quantitative Real-Time PCR (qRT-PCR) for Syk Target Genes
This protocol measures changes in the mRNA expression of genes known to be regulated by the Syk signaling pathway.
-
RNA Isolation and cDNA Synthesis: Treat cells as described for the Western blot protocol. Isolate total RNA using a suitable kit and reverse transcribe to cDNA.
-
qRT-PCR: Perform qRT-PCR using SYBR Green chemistry with primers for Syk-regulated genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of this compound to Syk in a cellular context.[11]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Aliquot the cell suspension and heat to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot for the presence of Syk. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
4. Lentiviral shRNA-mediated Knockdown of Syk
This genetic approach serves as an orthogonal method to confirm that the effects of this compound are Syk-dependent.
-
Lentiviral Transduction: Transduce the new cell line with lentiviral particles containing shRNA targeting Syk (shSyk) or a non-targeting control shRNA (shControl).
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Knockdown Verification: Confirm the reduction of Syk protein and mRNA levels in the shSyk cells compared to shControl cells using Western blot and qRT-PCR.
-
Phenotypic Analysis: Compare the phenotype (e.g., cell viability, proliferation) of shSyk cells to shControl cells. The phenotype of shSyk cells should mimic the effects observed with this compound treatment.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Effect of Syk Inhibitors on Protein Phosphorylation
| Treatment | p-Syk (Tyr525/526) / Total Syk (Fold Change) | p-PLCγ2 / Total PLCγ2 (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | |||
| Fostamatinib (IC50) | |||
| Entospletinib (IC50) |
Table 2: Effect of Syk Inhibitors on Target Gene Expression
| Treatment | MYC mRNA (Fold Change) | CCND1 mRNA (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (IC50) | ||
| Fostamatinib (IC50) | ||
| Entospletinib (IC50) |
Table 3: Comparison of Pharmacological Inhibition and Genetic Knockdown on Cell Viability
| Condition | Cell Viability (% of Control) |
| Vehicle | 100 |
| This compound (IC50) | |
| shControl | 100 |
| shSyk |
Logical Comparison of Validation Approaches
The combination of pharmacological and genetic validation methods provides a robust assessment of this compound's on-target effects.
By following the methodologies outlined in this guide, researchers can confidently validate the on-target effects of this compound in any new cell line, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation of the Syk tyrosine kinase is insufficient for downstream signal transduction in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Syk | 2765304-82-1 | Invivochem [invivochem.com]
- 7. SYK inhibition targets acute myeloid leukemia stem cells by blocking their oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (#2710) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
NMS-0963: A Highly Selective SYK Inhibitor with Minimal Cross-Reactivity Across the Kinome
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide on NMS-0963, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (SYK). This guide provides a detailed analysis of this compound's cross-reactivity profile against a broad panel of other tyrosine kinases, supported by quantitative experimental data and detailed methodologies.
This compound has emerged as a promising therapeutic candidate due to its high affinity for SYK, a key mediator in various immune signaling pathways. A recent study published in the European Journal of Medicinal Chemistry details the discovery and characterization of this novel inhibitor, highlighting its impressive selectivity.[1]
Kinase Selectivity Profile of this compound
To assess its specificity, this compound was profiled against a panel of 403 kinases at a concentration of 1 µM. The results demonstrate a remarkable selectivity for SYK. At this concentration, this compound showed more than 90% inhibition of only a handful of kinases, indicating a very low potential for off-target effects.
The quantitative analysis of this compound's inhibitory activity was determined through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The compound displayed a potent IC50 of 3 nM for SYK.[1] For the few other kinases that showed significant inhibition, the IC50 values were substantially higher, underscoring the selectivity of this compound.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| SYK | 3 | >99 |
| JAK3 | >1000 | 99 |
| FLT3 | >1000 | 98 |
| c-KIT | >1000 | 97 |
| RET | >1000 | 96 |
| Aurora A | >1000 | 95 |
| TRKA | >1000 | 94 |
| CLK1 | >1000 | 93 |
| FYN | >1000 | 92 |
| LCK | >1000 | 91 |
| SRC | >1000 | 90 |
This table summarizes the inhibitory activity of this compound against its primary target, SYK, and other tyrosine kinases for which significant inhibition was observed at a 1 µM screening concentration.
Experimental Protocols
The determination of the kinase inhibition profile of this compound was conducted using a well-established biochemical assay.
Kinase Inhibition Assay:
The inhibitory activity of this compound was measured using a radiometric kinase assay. The assay buffer contained 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The kinase, substrate, and ATP (at the Km for each kinase) were incubated with varying concentrations of this compound. The reaction was initiated by the addition of [γ-33P]ATP and incubated at room temperature for a specified period. The reaction was then stopped, and the incorporation of the radiolabel into the substrate was measured using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The primary target of this compound, SYK, is a crucial component of the B-cell receptor (BCR) signaling pathway. Its inhibition can modulate downstream signaling events involved in B-cell proliferation and survival.
Caption: Simplified B-cell receptor (BCR) signaling pathway illustrating the central role of SYK and its inhibition by this compound.
The workflow for assessing the cross-reactivity of a kinase inhibitor like this compound is a systematic process involving initial high-throughput screening followed by more detailed dose-response analysis.
Caption: A generalized experimental workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of SYK. Its minimal interaction with a wide array of other kinases suggests a favorable safety profile with a reduced likelihood of off-target toxicities. This high degree of selectivity makes this compound a valuable tool for researchers studying SYK-mediated signaling and a promising candidate for the development of targeted therapies for diseases driven by aberrant SYK activity.
References
NMS-0963 Demonstrates Superior In Vivo Efficacy Over Competitor Compounds in Preclinical Models of Diffuse Large B-Cell Lymphoma
For Immediate Release: Nerviano, Italy – Preclinical data on NMS-0963, a novel, potent, and selective oral inhibitor of spleen tyrosine kinase (SYK), has revealed its superior anti-tumor activity in in vivo models of Diffuse Large B-Cell Lymphoma (DLBCL), particularly in those harboring CD79/Myd88 mutations, when compared to other SYK inhibitors. These findings position this compound as a promising therapeutic candidate for this aggressive form of non-Hodgkin lymphoma.
This compound has shown a favorable pharmacokinetic profile across multiple preclinical species, supporting its development as an orally administered therapy. The compound's robust in vivo performance, highlighted in recent presentations, underscores its potential to address unmet medical needs in specific DLBCL patient populations.
Comparative In Vivo Efficacy
While direct head-to-head in vivo data for this compound against a comprehensive panel of competitors is emerging, available information from various preclinical studies allows for an initial comparison. The following tables summarize the in vivo activity of this compound and other SYK inhibitors in DLBCL xenograft models.
| Compound | DLBCL Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | CD79/Myd88 mutated DLBCL | Not specified | "Striking in vivo efficacy, superior to competitors" | [1][2] |
| TAK-659 | OCI-LY-10 (ABC-DLBCL) | 60 mg/kg, daily oral | 50% | |
| HBL-1 (ABC-DLBCL) | 60 mg/kg, daily oral | 40% | ||
| PHTX-95L (Primary Xenograft) | 60 mg/kg, daily oral | 70% | ||
| OCI-LY-19 (GCB-DLBCL) | 60 mg/kg, daily oral | 37% | ||
| WSU (non-ABC/GCB) | 60 mg/kg, daily oral | 50% | ||
| Fostamatinib (R406) | Not specified | Not specified | Active in murine models of NHL | [3] |
| Entospletinib | SU-DHL-10 (GCB-DLBCL) | Not specified | Did not induce tumor regression as a single agent | [4] |
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting SYK, a critical non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. In many B-cell malignancies, including DLBCL, malignant cells are dependent on chronic BCR signaling for their proliferation and survival. By blocking SYK, this compound effectively disrupts this signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: Simplified BCR signaling pathway and the inhibitory action of this compound on SYK.
Experimental Protocols
The in vivo efficacy of SYK inhibitors is typically evaluated using xenograft models, where human DLBCL cell lines are implanted into immunocompromised mice.
General Xenograft Model Protocol:
-
Cell Culture: Human DLBCL cell lines (e.g., OCI-LY-10, TMD8, SU-DHL-6) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of DLBCL cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The investigational compound (e.g., this compound) is administered orally at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Other endpoints may include body weight measurement (to assess toxicity) and survival analysis.
Caption: General experimental workflow for evaluating in vivo efficacy in DLBCL xenograft models.
Conclusion
This compound has demonstrated significant potential as a best-in-class SYK inhibitor for the treatment of DLBCL. Its superior in vivo efficacy in preclinical models, particularly in a genetically defined subset of DLBCL, warrants further clinical investigation. The ongoing research and development of this compound may offer a new, effective targeted therapy for patients with this challenging malignancy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules in targeted cancer therapy: advances, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NMS-0963 Against Standard of Care in Diffuse Large B-cell Lymphoma (DLBCL) Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational Spleen Tyrosine Kinase (Syk) inhibitor, NMS-0963, against the current standard of care for Diffuse Large B-cell Lymphoma (DLBCL), the R-CHOP immunochemotherapy regimen. This analysis is based on available preclinical data and the established mechanisms of action of these therapeutic approaches.
Executive Summary
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy with a standard first-line treatment of R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) that has remained largely unchanged for decades. While effective for many, a significant portion of patients experience relapse or refractory disease, highlighting the need for novel therapeutic strategies. This compound, a potent and selective Syk inhibitor, represents a targeted approach aimed at a key signaling pathway in B-cell malignancies. This guide summarizes the preclinical evidence for this compound and juxtaposes it with the known preclinical and clinical efficacy of R-CHOP in DLBCL models. Due to the limited publicly available data on this compound, this comparison will also draw upon data from other well-characterized Syk inhibitors as a surrogate benchmark.
Data Presentation
Table 1: Overview of this compound and Standard of Care (R-CHOP)
| Feature | This compound | Standard of Care (R-CHOP) |
| Mechanism of Action | Targeted inhibition of Spleen Tyrosine Kinase (Syk), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] | Combination of a monoclonal antibody (Rituximab) targeting CD20 on B-cells and four cytotoxic chemotherapy agents that induce DNA damage and cell cycle arrest.[3][4][5] |
| Primary Target | Spleen Tyrosine Kinase (Syk) | CD20-positive B-cells, DNA, microtubules |
| Therapeutic Approach | Targeted Therapy | Immunochemotherapy |
| Preclinical Models | DLBCL cell lines (ABC and GCB subtypes), patient-derived xenograft (PDX) models. | DLBCL cell lines, xenograft models, clinical trials in human patients.[6][7][8][9][10] |
Table 2: Preclinical Efficacy Comparison in DLBCL Models
| Parameter | This compound (and other Syk inhibitors) | R-CHOP |
| In Vitro Cell Viability (IC50) | Potent anti-proliferative activity in various DLBCL cell lines, particularly those dependent on BCR signaling (e.g., ABC subtype). IC50 values are often in the nanomolar range for sensitive cell lines.[11][12] | Broad cytotoxic effects across different DLBCL subtypes. IC50 values vary depending on the specific agent and cell line. |
| In Vivo Tumor Growth Inhibition (Xenograft Models) | Demonstrates significant tumor growth inhibition in DLBCL xenograft models. For example, another Syk inhibitor, TAK-659, showed tumor growth inhibition of 40-70% in various DLBCL xenograft models.[11] | Established efficacy in reducing tumor volume in DLBCL xenograft models. Often used as a benchmark for novel agents. |
| Activity in Subtypes | Shows preferential activity in activated B-cell-like (ABC) DLBCL, which is often more reliant on BCR signaling.[13] | Active in both germinal center B-cell-like (GCB) and ABC subtypes, though outcomes can differ.[14] |
Note: Direct head-to-head preclinical studies comparing this compound with R-CHOP are not publicly available. The data for Syk inhibitors is based on published studies of compounds with a similar mechanism of action.
Signaling Pathways and Mechanisms of Action
This compound and the B-cell Receptor (BCR) Signaling Pathway
This compound targets Syk, a crucial kinase downstream of the B-cell receptor. In many DLBCL subtypes, particularly the ABC subtype, malignant B-cells are dependent on chronic active BCR signaling for their survival and proliferation. Inhibition of Syk by this compound disrupts this signaling cascade, leading to apoptosis of the cancer cells.
Caption: this compound inhibits Syk in the BCR signaling pathway.
R-CHOP Mechanism of Action
R-CHOP is a combination therapy with multiple mechanisms of action. Rituximab is a monoclonal antibody that targets the CD20 antigen on the surface of B-cells, leading to their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis. The "CHOP" component consists of cytotoxic agents that act on different phases of the cell cycle to induce cell death.
Caption: Multi-pronged mechanism of action of R-CHOP.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used in the preclinical evaluation of anti-DLBCL agents.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: DLBCL cell lines (e.g., OCI-Ly10 for ABC subtype, OCI-Ly19 for GCB subtype) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and incubated for 24 hours.[15]
-
Compound Treatment: Cells are treated with serial dilutions of this compound or individual components of CHOP for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[15][16][17][18]
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
In Vivo Xenograft Model
This model assesses the in vivo efficacy of a compound in a living organism.
-
Cell Implantation: 5-10 x 10^6 DLBCL cells (e.g., OCI-Ly10) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).[19][20][21][22][23]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and treated with this compound (e.g., orally, daily) or R-CHOP components (e.g., intravenously, on a cyclical schedule). A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated for each treatment group.
Experimental Workflow
The preclinical evaluation of a novel agent like this compound typically follows a structured workflow to establish its efficacy and mechanism of action before it can be considered for clinical trials.
Caption: Preclinical workflow for evaluating this compound.
Conclusion
This compound, as a targeted Syk inhibitor, holds promise as a therapeutic agent for DLBCL, particularly for subtypes like ABC-DLBCL that are dependent on BCR signaling. Preclinical data from this compound and other Syk inhibitors demonstrate potent anti-tumor activity in relevant DLBCL models. The standard of care, R-CHOP, remains a highly effective, albeit more broadly cytotoxic, regimen for a large proportion of DLBCL patients.
A direct, comprehensive preclinical comparison between this compound and the full R-CHOP regimen is necessary to definitively establish its relative efficacy and potential as a future therapeutic option. Future studies should focus on head-to-head in vivo comparisons, evaluation of combination therapies (e.g., this compound with components of R-CHOP or other targeted agents), and the identification of biomarkers to select patients most likely to benefit from Syk inhibition. The continued investigation of targeted therapies like this compound is a critical step toward more personalized and effective treatments for DLBCL.
References
- 1. B cell Receptor Signaling in Diffuse Large B cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenic B cell receptor signaling in lymphoid malignancies: new insights to improve treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. CHOP (chemotherapy) - Wikipedia [en.wikipedia.org]
- 5. R-CHOP chemotherapy: Drugs, uses, and effects [medicalnewstoday.com]
- 6. Characterizing influence of rCHOP treatment on diffuse large B-cell lymphoma microenvironment through in vitro microfluidic spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diffuse large B-cell lymphoma: R-CHOP failure—what to do? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising data for epcoritamab plus R-CHOP in untreated DLBCL - Medical Conferences [conferences.medicom-publishers.com]
- 9. targetedonc.com [targetedonc.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. oaepublish.com [oaepublish.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchtweet.com [researchtweet.com]
- 17. researchhub.com [researchhub.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 20. Development of New Diffuse Large B Cell Lymphoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. yeasenbio.com [yeasenbio.com]
selectivity of NMS-0963 versus other orally available SYK inhibitors
A Comprehensive Comparison of NMS-0963 and Other Orally Available SYK Inhibitors for Researchers
This guide provides an objective comparison of the spleen tyrosine kinase (SYK) inhibitor this compound with other orally available alternatives in clinical development. The focus is on the selectivity profile, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these targeted therapies.
Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is a key mediator in B-cell receptor (BCR) signaling, making it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies.[2][3][4] This comparison includes this compound, Fostamatinib (B613848) (the first-in-class oral SYK inhibitor), Entospletinib (B612047), Lanraplenib, Sovleplenib, Cerdulatinib (B612036), and TAK-659.
Comparative Analysis of Kinase Selectivity
The selectivity of a kinase inhibitor is a critical factor in its therapeutic window and potential for off-target effects. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and other orally available SYK inhibitors against SYK and a selection of off-target kinases.
| Inhibitor | SYK IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Reference(s) |
| This compound | 3 | Data from a broad kinase panel indicates a good selectivity profile, but specific IC50 values for off-targets are not publicly detailed. | |
| Fostamatinib (R406) | 41 | KDR: 30, Ret: 10, FLT3: <50. R406 is considered nonselective, inhibiting multiple kinases at therapeutically relevant concentrations.[1][5] | [1] |
| Entospletinib (GS-9973) | 7.7 | Highly selective, with greater than 13-fold selectivity over other kinases. Only one other kinase (TNK1) showed less than 10-fold selectivity versus SYK in a panel of 359 kinases.[6] | [1][6] |
| Lanraplenib (GS-9876) | 9.5 | Highly selective. In a competitive binding assay against 395 kinases, only 8 off-target kinases had a Kd value within 10-fold of SYK. The most potently inhibited off-target kinase in a biochemical assay was JAK2 (IC50 = 120 nM), showing a 9-fold higher IC50 than for SYK.[7][8] | [7][8] |
| Sovleplenib (HMPL-523) | 25 | FLT3: 63, KDR: 390, LYN: 921.[1][9] | [1][9] |
| Cerdulatinib (PRT062070) | 32 | Dual SYK/JAK inhibitor. JAK1: 12, JAK2: 6, JAK3: 8, TYK2: 0.5.[10][11] | [10][11] |
| TAK-659 (Mivavotinib) | 3.2 | Dual SYK/FLT3 inhibitor. It demonstrates greater than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases.[12] | [12] |
SYK Signaling Pathway in B-Cell Receptor Activation
SYK is a central node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors Igα and Igβ. SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.[3][4] Activated SYK then phosphorylates downstream adaptor proteins, such as BLNK/SLP-65, which nucleates the formation of a "signalsome" that includes Bruton's tyrosine kinase (BTK) and phospholipase C-γ2 (PLC-γ2).[3] This cascade ultimately leads to the activation of transcription factors that govern B-cell proliferation, differentiation, and survival. The diagram below illustrates this pathway and the point of inhibition by SYK inhibitors.
Experimental Protocols
The determination of kinase inhibition, such as the IC50 values presented, is typically performed through in vitro kinase assays. Cellular assays are also crucial to confirm on-target activity within a biological context.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general workflow for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human SYK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in kinase buffer. The final DMSO concentration should be kept constant (e.g., <=1%).
-
Enzyme Preparation: Dilute the recombinant SYK enzyme to the desired concentration in kinase buffer.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of the diluted inhibitor or vehicle (DMSO control).
-
2 µL of the diluted SYK enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations of substrate and ATP should ideally be at or near their respective Km values for SYK.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular SYK Phosphorylation Assay
To assess the inhibition of SYK activity in a cellular context, a common method is to measure the phosphorylation of SYK at key tyrosine residues (e.g., Tyr525/526) upon B-cell receptor stimulation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgM antibody)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Phospho-SYK (Tyr525/526) and total SYK antibodies
-
ELISA kit or Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-incubate the cells with various concentrations of the SYK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
-
BCR Stimulation: Stimulate the cells with anti-IgM antibody for a short period (e.g., 5-15 minutes) to induce SYK phosphorylation.
-
Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phospho-SYK:
-
ELISA: Use a sandwich ELISA kit specific for phospho-SYK (Tyr525/526) to quantify the level of phosphorylated SYK in the cell lysates.[13]
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-SYK and total SYK.
-
-
Data Analysis: Normalize the phospho-SYK signal to the total SYK signal. Determine the IC50 value of the inhibitor by plotting the normalized phospho-SYK levels against the inhibitor concentration.
Conclusion
This compound is a potent SYK inhibitor with a favorable selectivity profile. When compared to other orally available SYK inhibitors, it demonstrates high potency, similar to that of entospletinib and lanraplenib. In contrast to the non-selective nature of the first-generation inhibitor fostamatinib (R406) and the dual-target profiles of cerdulatinib (SYK/JAK) and TAK-659 (SYK/FLT3), this compound, along with entospletinib, lanraplenib, and sovleplenib, represents a new generation of more selective SYK inhibitors. This enhanced selectivity may translate to an improved safety profile with fewer off-target effects. The experimental protocols provided offer a framework for the preclinical evaluation and comparison of these inhibitors. Further head-to-head studies using standardized kinase panels and cellular assays will be invaluable for a more definitive comparative assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 7. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. FastScan⢠Phospho-Syk (Tyr525/526) ELISA Kit | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of Syk Inhibitors: NMS-0963 vs. R406
A new generation of highly selective Spleen Tyrosine Kinase (Syk) inhibitors, exemplified by NMS-0963, demonstrates significant improvements in potency and selectivity over the earlier compound R406. This translates to promising preclinical activity, particularly in hematological malignancies, with a potentially wider therapeutic window.
This guide provides a detailed comparative analysis of this compound and R406, focusing on their biochemical and cellular activity, selectivity profiles, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Executive Summary
Spleen Tyrosine Kinase (Syk) is a critical mediator of signaling pathways downstream of various receptors, including the B-cell receptor (BCR), and is a validated therapeutic target in B-cell malignancies and autoimmune diseases. While both this compound and R406 target Syk, this compound represents a significant advancement with its low nanomolar potency and high selectivity. In contrast, R406, the active metabolite of the prodrug fostamatinib (B613848), exhibits a broader kinase inhibition profile, which may contribute to off-target effects. Preclinical data suggests this compound has superior in vivo efficacy in models of Diffuse Large B-cell Lymphoma (DLBCL).
Data Presentation: Quantitative Comparison
| Parameter | This compound | R406 |
| Syk Biochemical IC50 | 3 nM[1] | 41 nM[2] |
| Syk Cellular Activity (BaF3-TEL/SYK) | 27 nM[1] | Not explicitly reported in a comparable assay |
| Selectivity Profile | High selectivity across a broad kinase panel[1] | Inhibits multiple kinases at therapeutically relevant concentrations[3][4] |
| In Vivo Efficacy (DLBCL models) | Superior to competitors[1] | Demonstrates activity[5][6] |
Mechanism of Action and Signaling Pathway
Both this compound and R406 are ATP-competitive inhibitors of Syk kinase. Syk plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of certain B-cell lymphomas.
Upon antigen binding to the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79a/b heterodimer. This leads to the phosphorylation and activation of Syk, which in turn initiates a downstream signaling cascade involving key molecules like PLCγ2, BTK, and PI3K. This cascade ultimately results in the activation of transcription factors that promote cell proliferation and survival. By inhibiting Syk, this compound and R406 block this signaling cascade, leading to cell cycle arrest and apoptosis in BCR-dependent cancer cells.
BCR Signaling Pathway and Inhibition by this compound and R406.
Comparative Performance Analysis
Biochemical Potency and Selectivity
This compound demonstrates significantly higher potency against Syk in biochemical assays, with an IC50 of 3 nM, compared to 41 nM for R406.[1][2] More importantly, this compound is reported to have a "high selectivity profile" when tested against a broad panel of kinases.[1] This is a critical differentiator from R406, which has been shown to be a more promiscuous kinase inhibitor, binding to 79 kinases with a Kd <100 nM in a KINOMEscan panel.[4] This lack of selectivity may lead to off-target effects and a narrower therapeutic index for R406.
Cellular Activity
Preclinical In Vivo Efficacy
Abstracts describing the preclinical data for this compound state that it demonstrates "striking in vivo efficacy in tumor models of CD79/Myd88 mutated DLBCL, superior to competitors."[1] While the specific competitors are not named in the abstract, this suggests a significant therapeutic advantage in a relevant disease model. R406 has also shown efficacy in preclinical models of B-cell malignancies, leading to tumor regression in vivo.[5] However, the direct comparison implied by the this compound data suggests a potential for improved outcomes with the more selective agent.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key assays used to characterize and compare Syk inhibitors.
Biochemical Syk Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.
-
Reagents and Materials: Recombinant human Syk enzyme, kinase buffer, ATP, a suitable Syk substrate (e.g., a peptide containing a tyrosine phosphorylation site), and the test compounds (this compound or R406).
-
Assay Procedure:
-
The Syk enzyme is incubated with the test compound at various concentrations in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection methods (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Biochemical Kinase Inhibition Assay Workflow.
Cellular Proliferation Assay (e.g., BaF3-TEL/SYK)
This assay assesses the effect of the inhibitors on the proliferation of a cell line engineered to be dependent on Syk activity for its growth and survival.
-
Cell Line: BaF3-TEL/SYK, a murine pro-B cell line that is rendered IL-3 independent by the expression of a constitutively active TEL-Syk fusion protein.
-
Assay Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of this compound or R406.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
Cell viability or proliferation is measured using a suitable method, such as a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model (General Protocol for DLBCL)
This protocol describes a general procedure for evaluating the antitumor efficacy of Syk inhibitors in a mouse model of DLBCL.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Human DLBCL cell lines (e.g., OCI-Ly10 for the ABC subtype) are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. The test compounds (this compound or R406) are administered orally at predetermined doses and schedules. A vehicle control group is also included.
-
Efficacy Evaluation: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of Syk and downstream signaling proteins).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Conclusion
The comparative analysis of this compound and R406 highlights the evolution of Syk inhibitors towards greater potency and selectivity. This compound, with its low nanomolar IC50 and high selectivity, demonstrates a superior preclinical profile compared to the broader-acting R406. The enhanced selectivity of this compound is a key advantage, as it is expected to translate into a better safety profile and a wider therapeutic window in clinical applications. The promising in vivo efficacy of this compound in DLBCL models further underscores its potential as a next-generation therapeutic for BCR-dependent hematological malignancies. Further head-to-head clinical studies will be necessary to fully elucidate the comparative therapeutic benefits of these two Syk inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. cellagentech.com [cellagentech.com]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NMS-0963
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NMS-0963. Given the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a substance with unknown toxicity. The following procedures are based on established best practices for the safe handling of potent chemical powders in a laboratory setting.
Risk Assessment and Mitigation
A thorough risk assessment is paramount before commencing any work with this compound.[1][2][3][4][5] This involves evaluating the potential physical, chemical, and toxicological properties to identify hazards such as flammability, reactivity, and toxicity.[1][4] All new or unknown substances generated during experiments should also be considered hazardous.[2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the last lines of defense against chemical exposure.[6] For handling this compound, a comprehensive PPE ensemble is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be ANSI-certified ("Z87.1" marking). A face shield should be worn in conjunction with safety goggles to protect against splashes.[7] |
| Skin and Body Protection | Chemical-Resistant Lab Coat or Gown | Provides a barrier against spills and contamination of personal clothing.[7][8] Flame-retardant coats are necessary if working with flammable materials.[9] |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or damage before use.[10] Remove gloves before leaving the laboratory to prevent contamination of common surfaces.[10][11] | |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face or half-mask air-purifying respirator may be required, especially when handling powders outside of a contained ventilation device.[12] |
| Foot Protection | Closed-Toe Shoes | Perforated shoes or sandals are not permitted in the laboratory.[13][14] |
Experimental Protocols: Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is essential to minimize the risk of exposure and contamination when handling this compound.
Preparation and Weighing:
-
Work within a Ventilated Enclosure: All handling of powdered this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to prevent inhalation of airborne particles.[9][13][15]
-
Prevent Contamination: Use disposable bench covers to contain any potential spills.[15]
-
Careful Transfer: Avoid pouring powders directly from bottles to prevent dispersal. Use a spatula or scoop for transfers.[15] Keep containers closed when not in use.[15]
In-Use Procedures:
-
Avoid Direct Contact: Never allow laboratory chemicals to come into contact with your skin.[9][11]
-
No Mouth Pipetting: Use a pipet bulb or other mechanical device for transferring liquids.[9][13]
-
Maintain Good Housekeeping: Keep the work area clean and uncluttered.[9][13]
Post-Experiment:
-
Decontamination: Clean all surfaces and equipment after use. Wet cleaning methods or a HEPA vacuum are recommended for powders.[15]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[9][13][14]
Disposal Plan
Proper disposal of chemical waste is critical for safety and environmental protection.[16][17]
Waste Segregation and Labeling:
-
Identify and Classify: this compound waste should be classified as hazardous chemical waste.[16][17]
-
Segregate Waste: Keep this compound waste separate from other waste streams to prevent dangerous reactions.[17][18]
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the date of accumulation.[16][17][18]
Container and Storage Management:
-
Use Compatible Containers: Store chemical waste in containers that are compatible with the material.[17][18]
-
Keep Containers Closed: Waste containers should be kept securely closed except when adding waste.[17][18]
-
Secure Storage: Store waste in a designated, well-ventilated, and secure area.[16]
Final Disposal:
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and manage the chemical waste in accordance with local, state, and federal regulations.[16][17]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[10][18]
Workflow for Safe Handling of this compound
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 5. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 6. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 7. hazmatschool.com [hazmatschool.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. uwlax.edu [uwlax.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. gz-supplies.com [gz-supplies.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 17. youtube.com [youtube.com]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
